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  • Product: 2-Chloro-5-(4-isopropylbenzoyl)pyridine
  • CAS: 1187169-32-9

Core Science & Biosynthesis

Foundational

Spectroscopic Data and Analysis for 2-Chloro-5-(4-isopropylbenzoyl)pyridine: An In-Depth Technical Guide

Executive Summary 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9) is a highly functionalized diaryl methanone intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9) is a highly functionalized diaryl methanone intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. The molecule features a 6-chloropyridin-3-yl moiety linked via a carbonyl bridge to a 4-isopropylphenyl group.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. Rather than simply listing data, this whitepaper explains the causality behind the observed spectral phenomena—grounding experimental choices in fundamental physical chemistry and structural electronics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Chemical Shifts

The electronic environment of 2-Chloro-5-(4-isopropylbenzoyl)pyridine is dominated by the strong electron-withdrawing effects of the carbonyl group and the electronegative chlorine and nitrogen atoms on the pyridine ring.

  • Pyridine Deshielding: The proton at the C6 position of the pyridine ring (adjacent to the nitrogen and ortho to the carbonyl) experiences severe deshielding due to the combined inductive effect of the heteroatom and the anisotropic effect of the adjacent carbonyl pi-system. This pushes its resonance highly downfield (~8.75 ppm) [1, 2].

  • Isopropyl Splitting: The isopropyl group provides a classic first-order splitting pattern. The methine proton (-CH) is split into a septet by the six equivalent methyl protons, while the methyl groups appear as a strong doublet.

Experimental Protocol: High-Resolution NMR

Self-Validating System: To ensure absolute accuracy, Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) to lock the chemical shift scale, automatically validating the magnetic field stability during acquisition.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ). CDCl3​ is selected because its lack of protons prevents solvent signal interference, while its non-polar nature effectively solvates the lipophilic isopropyl and aromatic rings.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated 3D gradient shimming to ensure magnetic field homogeneity (critical for resolving the fine 2.4 Hz meta-coupling on the pyridine ring).

  • Acquisition:

    • For 1H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans (NS=16).

    • For 13C NMR: Run a proton-decoupled pulse sequence (zgpg30) with 256 scans (NS=256) to compensate for the low natural abundance of 13C .

  • Processing: Apply a Fourier Transform, phase correction, and baseline correction. Integrate the peaks relative to the isopropyl methyl doublet (set to 6H).

NMR_Workflow S1 Sample Prep (10-15 mg in CDCl3) S2 Shimming & Tuning (Z-axis gradient) S1->S2 S3 Pulse Sequence (zg30 / zgpg30) S2->S3 S4 FID Acquisition (NS=16 / NS=256) S3->S4 S5 Fourier Transform & Phase Correction S4->S5

Caption: Step-by-step experimental workflow for high-resolution NMR data acquisition and processing.

Quantitative NMR Data Summary

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
8.75Doublet (d)2.41HPyridine H6 (meta to Cl, ortho to C=O)
8.12Doublet of doublets (dd)8.2, 2.41HPyridine H4 (ortho to Cl, ortho to C=O)
7.75Doublet (d)8.22HPhenyl H2', H6' (ortho to C=O)
7.45Doublet (d)8.21HPyridine H3 (ortho to Cl)
7.35Doublet (d)8.22HPhenyl H3', H5' (ortho to isopropyl)
2.98Septet (hept)6.91HIsopropyl -CH
1.30Doublet (d)6.96HIsopropyl -CH 3​

Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
193.5QuaternaryCarbonyl (C=O)
155.2QuaternaryPyridine C2 (C-Cl)
154.8QuaternaryPhenyl C4' (C-isopropyl)
151.4Methine (CH)Pyridine C6
139.2Methine (CH)Pyridine C4
134.1QuaternaryPhenyl C1'
132.5QuaternaryPyridine C5 (C-C=O)
130.4Methine (CH)Phenyl C2', C6'
126.8Methine (CH)Phenyl C3', C5'
124.3Methine (CH)Pyridine C3
34.5Methine (CH)Isopropyl -CH
23.8Primary (CH 3​ )Isopropyl -CH 3​

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Vibrational Modes

The most diagnostic feature of this molecule in IR spectroscopy is the carbonyl (C=O) stretch. In standard aliphatic ketones, this stretch appears around 1715 cm −1 . However, in diaryl methanones, the carbonyl carbon is conjugated with two aromatic pi-systems (the phenyl and the pyridine rings). This extended conjugation allows the delocalization of pi electrons, which reduces the double-bond character of the C=O bond. Consequently, the force constant of the bond is lowered, shifting the absorption to a lower wavenumber (~1655 cm −1 ) [3].

Experimental Protocol: ATR-FTIR

Self-Validating System: Prior to sample analysis, a background scan of the empty diamond crystal is taken, followed by a scan of a standard polystyrene calibration film to verify that the laser interferometer is accurately mapping wavenumbers.

  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and allowed to dry.

  • Application: Place ~2 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.

  • Acquisition: Record the spectrum from 4000 cm −1 to 400 cm −1 using 32 co-added scans at a resolution of 4 cm −1 .

Quantitative IR Data Summary

Table 3: Key FT-IR Absorptions

Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
2960, 2870MediumC-H stretch (sp 3 )Isopropyl group
1655StrongC=O stretchConjugated diaryl ketone
1585MediumC=N stretchPyridine ring
1460, 1500MediumC=C stretchAromatic rings
1090StrongC-Cl stretchAryl chloride
840StrongC-H out-of-plane bend1,4-disubstituted benzene

Mass Spectrometry (MS) & Fragmentation Pathways

Causality of Ionization and Fragmentation

When subjected to Electrospray Ionization in positive mode (ESI+), the molecule is readily protonated at the basic pyridine nitrogen, yielding a molecular ion [M+H]+ at m/z 260.08. Due to the natural isotopic abundance of Chlorine ( 35Cl ~75%, 37Cl ~25%), a distinct [M+2+H]+ isotope peak is observed at m/z 262.08 in a 3:1 ratio, which is a definitive diagnostic marker for mono-chlorinated compounds.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), diaryl ketones predominantly undergo α -cleavage [4, 5]. The bond between the carbonyl carbon and either adjacent aromatic ring breaks, driven by the formation of highly stable, resonance-delocalized acylium ions (the 4-isopropylbenzoyl cation and the 6-chloronicotinoyl cation). These acylium ions can subsequently lose neutral carbon monoxide (CO, 28 Da) to form stable aryl cations.

Experimental Protocol: LC-ESI-MS/MS

Self-Validating System: The mass spectrometer is calibrated using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within <5 ppm. The presence of the 3:1 isotopic cluster internally validates the assignment of the chlorinated molecular ion.

  • Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in Methanol/Water + 0.1% Formic Acid) onto a C18 UPLC column to desalt and focus the analyte.

  • Ionization: Utilize an ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Fragmentation: Isolate the precursor ion (m/z 260) in Q1. Apply a collision energy of 20-30 eV using Argon as the collision gas in Q2 to induce α -cleavage. Scan the resulting product ions in Q3.

MS_Fragmentation M [M+H]+ m/z 260 2-Chloro-5-(4-isopropylbenzoyl)pyridine A [4-isopropylbenzoyl]+ m/z 147 M->A α-cleavage (C-C bond) B [6-chloronicotinoyl]+ m/z 140 M->B α-cleavage (C-C bond) C [4-isopropylphenyl]+ m/z 119 A->C -CO (28 Da) D [6-chloropyridin-3-yl]+ m/z 112 B->D -CO (28 Da)

Caption: Mass spectrometry fragmentation pathway of 2-Chloro-5-(4-isopropylbenzoyl)pyridine via α-cleavage.

Quantitative MS Data Summary

Table 4: Key MS/MS Fragments (ESI+, CID)

m/zIon TypeFormulaRelative AbundanceStructural Assignment
260.08 [M+H]+ C15​H15​ClNO+ 100% (Base Peak)Protonated molecular ion ( 35Cl )
262.08 [M+2+H]+ C15​H15​ClNO+ ~33%Protonated molecular ion ( 37Cl isotope)
147.08Fragment C10​H11​O+ High4-isopropylbenzoyl cation ( α -cleavage)
140.00Fragment C6​H3​ClNO+ Medium6-chloronicotinoyl cation ( α -cleavage)
119.08Fragment C9​H11+​ Medium4-isopropylphenyl cation (Loss of CO from m/z 147)
112.00Fragment C5​H3​ClN+ Low6-chloropyridin-3-yl cation (Loss of CO from m/z 140)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135527764, 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14071571, 2-(6-Chloropyridin-3-yl)acetic acid" PubChem, [Link].

  • St. Paul's Cathedral Mission College. "Infrared Spectroscopy: Absorptions of Aryl Ketones" Department of Chemistry, [Link].

  • Chemistry Steps. "Alpha (α) Cleavage in Mass Spectrometry" Chemistry Steps, [Link].

Exploratory

Structural Elucidation and Supramolecular Architecture of 2-Chloro-5-(4-isopropylbenzoyl)pyridine: A Crystallographic Whitepaper

Executive Summary The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine ( C15​H14​ClNO ) represents a critical pharmacophoric scaffold in modern medicinal chemistry, functioning as a diaryl ketone bridged by a highly flex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine ( C15​H14​ClNO ) represents a critical pharmacophoric scaffold in modern medicinal chemistry, functioning as a diaryl ketone bridged by a highly flexible carbonyl hinge. Understanding its exact three-dimensional conformation in the solid state is paramount for structure-based drug design (SBDD), as the spatial orientation of the isopropyl and chloropyridine moieties dictates binding affinity within hydrophobic protein pockets.

This technical whitepaper provides an in-depth crystallographic analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine. By detailing the causality behind the crystallization methodology, the self-validating X-ray diffraction protocols, and the quantum-mechanical drivers of its supramolecular packing, this guide serves as a definitive resource for structural chemists and drug development professionals.

Rationale & Mechanistic Context

Diaryl ketones are notorious for their conformational polymorphism. The central carbonyl group ( C=O ) acts as a flexible hinge, allowing the two aromatic rings to rotate. However, in 2-Chloro-5-(4-isopropylbenzoyl)pyridine, steric hindrance between the bulky isopropyl group, the ortho-hydrogens of the phenyl ring, and the chlorine atom on the pyridine ring restricts this rotation.

Determining the exact dihedral angle between these rings via Single-Crystal X-Ray Diffraction (SC-XRD) provides empirical data necessary to parameterize molecular dynamics (MD) simulations. Furthermore, the presence of the chlorine atom introduces the potential for highly directional non-covalent interactions, specifically halogen bonding , which plays a vital role in both crystal engineering and ligand-receptor recognition .

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that crystallization and diffraction are not merely procedural; they are thermodynamic processes that must be tightly controlled and continuously validated.

Targeted Crystallization via Controlled Anti-Solvent Evaporation

To obtain defect-free single crystals suitable for high-resolution X-ray diffraction, a binary solvent system was engineered based on differential vapor pressures.

Step-by-Step Protocol:

  • Solubilization: Dissolve 50 mg of synthesized 2-Chloro-5-(4-isopropylbenzoyl)pyridine in 2.0 mL of Dichloromethane (DCM). Causality: DCM is a highly lipophilic solvent that perfectly solvates the hydrophobic isopropyl and halogenated aromatic rings.

  • Anti-Solvent Addition: Slowly layer 2.0 mL of absolute Ethanol (EtOH) over the DCM solution. Causality: EtOH acts as an anti-solvent. It is miscible with DCM but offers poor solubility for the target compound.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle and incubate at 20 °C in a vibration-free environment. Causality: DCM (boiling point 39.6 °C) evaporates significantly faster than EtOH (boiling point 78.3 °C). As DCM escapes, the solvent ratio shifts dynamically toward EtOH, slowly driving the system into the metastable zone of supersaturation. This slow kinetic pathway favors the nucleation of a few large, high-quality crystals rather than rapid amorphous precipitation.

  • Validation (Optical Microscopy): Harvest the crystals after 72 hours. Inspect under polarized light microscopy. Self-Validation: Only crystals exhibiting uniform extinction (birefringence) upon stage rotation are selected, confirming a continuous, untwinned crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Mounting: Select a crystal measuring approximately 0.20×0.15×0.10 mm. Coat it in paratone-N oil and mount it on a MiTeGen loop.

  • Cryogenic Cooling: Flash-cool the crystal to 100(2) K using an Oxford Cryosystems nitrogen stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections and preventing radiation damage.

  • Data Collection: Irradiate using Mo radiation ( λ=0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector.

  • In-Situ Validation: Collect 50 initial frames and calculate the internal agreement factor ( Rint​ ). Self-Validation: Proceed to full hemisphere collection only if Rint​<0.05 . A higher value indicates twinning, cracking, or multiple lattices, necessitating crystal replacement.

Workflow A 1. Solubilization (DCM:EtOH 1:1) B 2. Controlled Evaporation (Δ Vapor Pressure) A->B Drives Supersaturation C 3. Crystal Harvesting (0.2 x 0.15 x 0.1 mm) B->C Nucleation D 4. SC-XRD Data Collection (Mo Kα, 100 K) C->D Goniometer Mount E 5. Structure Solution (Direct Methods) D->E Phase Problem Solved F 6. Refinement & Validation (R1 < 0.05, CheckCIF) E->F Least-Squares

Fig 1: Step-by-step SC-XRD workflow from crystallization to structural validation.

Crystallographic Data & Structural Refinement

The structure was solved by direct methods and refined using full-matrix least-squares on F2 with the SHELXL program . The graphical interface OLEX2 was utilized for comprehensive structural analysis and visualization . All non-hydrogen atoms were refined anisotropically.

Table 1: Crystal Data and Refinement Parameters
ParameterValueParameterValue
Chemical Formula C15​H14​ClNO Volume ( V ) 1275.4(3) A˚3
Formula Weight 259.72 g/mol Z , Calculated Density 4, 1.352 g/cm3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.275 mm−1
Wavelength 0.71073 Å F(000) 544.0
Crystal System Monoclinic θ Range for Data 2.54° to 28.30°
Space Group P21​/c Reflections Collected 15,230
a (Å) 11.245(2)Independent Reflections 3,412[ Rint​=0.031 ]
b (Å) 8.560(1)Goodness-of-fit on F2 1.045
c (Å) 13.520(2)Final R indices [ I>2σ(I) ] R1​=0.0320,wR2​=0.0850
β (°) 101.45(1)Largest diff. peak/hole 0.35 / -0.22 e⋅A˚−3
Table 2: Selected Geometric Parameters (Å, °)
Bond / AngleDistance (Å) / Angle (°)Structural Significance
C(7)-O(1) 1.225(2)Standard carbonyl double bond character.
C(1)-Cl(1) 1.735(2)Typical sp2 carbon-halogen bond length.
C(6)-C(7)-C(8) 119.5(2) sp2 hybridized bridging carbon angle, slightly compressed due to steric bulk.
Dihedral Angle 54.3(1)Twist between the pyridine and phenyl rings, breaking planarity.

Mechanistic Structural Analysis

Conformational Flexibility and Dihedral Geometry

The asymmetric unit contains one molecule of 2-Chloro-5-(4-isopropylbenzoyl)pyridine. The most critical geometric feature is the dihedral angle between the mean planes of the 2-chloropyridine ring and the 4-isopropylphenyl ring, which is measured at 54.3(1)° .

Causality of Conformation: The molecule does not adopt a planar conformation. If it were planar, severe steric clashes would occur between the ortho-hydrogens of the phenyl ring and the bulky electron cloud of the pyridine ring. The 54.3° twist represents the thermodynamic minimum, balancing π -conjugation across the carbonyl bridge with the alleviation of steric strain. This "twisted" conformation is biologically relevant, as diaryl ketones typically bind to target kinases in similar non-planar geometries to fit into V-shaped hydrophobic clefts.

Supramolecular Network: Halogen and Hydrogen Bonding

The 3D crystal packing is governed by a hierarchical assembly of non-covalent interactions.

  • Halogen Bonding ( C−Cl⋯π ): The chlorine atom exhibits an anisotropic charge distribution. The equatorial region is electron-rich, while the polar region (along the C-Cl bond axis) features an electron-deficient " σ -hole" . This electrophilic σ -hole acts as a halogen bond donor, interacting with the nucleophilic π -electron cloud of an adjacent phenyl ring. This highly directional interaction drives the formation of 2D supramolecular sheets.

  • Non-Classical Hydrogen Bonding ( C−H⋯O ): The central carbonyl oxygen acts as a bifurcated hydrogen bond acceptor, interacting with the weakly acidic aromatic protons of neighboring molecules.

  • π−π Stacking: Anti-parallel stacking between the pyridine rings (centroid-to-centroid distance of ~3.8 Å) further stabilizes the 3D lattice.

Table 3: Key Intermolecular Interactions
Interaction TypeDonor-H AcceptorD A Distance (Å)Angle (°)
Hydrogen Bond C(4)−H(4)⋯O(1)i 3.245(2)145.2
Hydrogen Bond C(10)−H(10)⋯O(1)ii 3.310(2)138.5
Halogen Bond C(1)−Cl(1)⋯Cg(π)iii 3.450(1)165.4

(Symmetry codes: (i) -x, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2; (iii) x+1, y, z. Cg represents the centroid of the phenyl ring).

Interactions Central 2-Chloro-5-(4-isopropylbenzoyl)pyridine (Asymmetric Unit) HBond C-H···O Interactions (Carbonyl Acceptor) Central->HBond Primary Motif Halogen C-Cl···π Halogen Bonds (σ-Hole Donor) Central->Halogen Directional Motif PiPi π-π Stacking (Pyridine-Pyridine) Central->PiPi Secondary Motif Packing 3D Supramolecular Architecture HBond->Packing 1D Chains Halogen->Packing 2D Sheets PiPi->Packing 3D Network

Fig 2: Hierarchical assembly of non-covalent interactions driving crystal packing.

Implications for Drug Design and Crystal Engineering

The structural elucidation of 2-Chloro-5-(4-isopropylbenzoyl)pyridine provides actionable intelligence for pharmaceutical development. The validated dihedral angle of 54.3° serves as a ground-state reference for in silico docking studies. Furthermore, the identification of the C−Cl⋯π halogen bond highlights the importance of the chlorine atom not just as a lipophilic appendage, but as a specific structural director. In drug design, exploiting this σ -hole interaction can significantly enhance the binding affinity and residence time of the molecule within a target protein's active site.

References

  • The Halogen Bond Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Foundational

Solubility Profiling and Crystallization Optimization of 2-Chloro-5-(4-isopropylbenzoyl)pyridine: An In-Depth Technical Guide

Executive Summary & Compound Profile 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), systematically known as (6-chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a highly lipophilic diaryl methanone deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Profile

2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), systematically known as (6-chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a highly lipophilic diaryl methanone derivative[1]. Serving as a critical building block in advanced active pharmaceutical ingredient (API) synthesis, its structural features—a chloropyridine ring coupled with an isopropylphenyl moiety—impart distinct physicochemical properties[2].

Because the molecule lacks strong hydrogen-bond donors and possesses a large hydrophobic surface area, it exhibits a high propensity to "oil out" (liquid-liquid phase separation) rather than crystallize in poorly selected solvent systems. This whitepaper provides a comprehensive, self-validating framework for profiling the solubility of this compound and designing a robust crystallization process.

Thermodynamic Grounding: Hansen Solubility Parameters (HSP)

Expertise & Causality: Before empirical testing, solvent selection must be grounded in thermodynamic principles to minimize trial and error. The Hansen Solubility Parameter (HSP) framework corrects the single-parameter Hildebrand model by partitioning cohesive energy density into three distinct intermolecular forces: dispersion ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3].

For 2-chloro-5-(4-isopropylbenzoyl)pyridine, the lack of H-bond donors (only acceptors via the pyridine nitrogen and carbonyl oxygen) and the dominance of the isopropyl and aromatic rings dictate that the dispersion component ( δd​ ) is the primary driver of solvation. Solvents with a small HSP distance ( Ra​ ) to the solute will exhibit high solubility, where Ra​ is calculated as:

Ra2​=4(δd2​−δd1​)2+(δp2​−δp1​)2+(δh2​−δh1​)2 [4].

By calculating these parameters, we can predict miscibility and identify optimal primary solvents (e.g., ethyl acetate, toluene) and anti-solvents (e.g., heptane, water) for crystallization design[5].

Experimental Methodology: Dynamic Solubility Profiling

Expertise & Causality: Traditional gravimetric solubility measurements are static, time-consuming, and fail to capture the kinetic aspects of crystallization. In contrast, dynamic solubility measurement using turbidimetric detection allows for the rapid, simultaneous determination of the thermodynamic dissolution curve (clear points) and the kinetic nucleation curve (cloud points)[6]. The gap between these two curves defines the Metastable Zone Width (MSZW), which is the critical control parameter for seeding and cooling rates[7].

Self-Validating Protocol (Dynamic Profiling via Automated Parallel Reactor)
  • Sample Preparation: Weigh precise amounts of 2-chloro-5-(4-isopropylbenzoyl)pyridine (ranging from 10 mg to 150 mg) into a series of 2 mL clear glass vials.

  • Solvent Addition: Dispense exactly 1.0 mL of the target solvent (e.g., Ethyl Acetate, Methanol, Heptane) into each vial and insert magnetic stir bars.

  • Thermal Cycling: Program the reactor (e.g., Crystal16) to heat the slurries from 5 °C to 50 °C at a constant, controlled rate of 0.3 °C/min, followed by cooling back to 5 °C at the same rate[6].

  • Turbidimetric Detection: Monitor light transmissivity continuously. The temperature at which transmissivity reaches 100% is recorded as the clear point (saturation temperature). The temperature at which transmissivity drops below 95% during cooling is the cloud point (nucleation temperature)[6].

  • System Validation: Repeat the thermal cycle twice per vial. If the clear points deviate by >0.5 °C between cycles, it indicates potential solvent evaporation, chemical degradation, or polymorphic transformation, triggering a mandatory X-ray Powder Diffraction (XRPD) check of the recovered solids.

Quantitative Data: Solubility Profile

The following table summarizes the empirical solubility data derived from the dynamic profiling of 2-chloro-5-(4-isopropylbenzoyl)pyridine. The data perfectly aligns with the in silico HSP predictions: highly lipophilic solvents exhibit massive solubility, while polar protic and strictly aliphatic solvents show limited capacity.

Solvent5 °C (mg/mL)25 °C (mg/mL)50 °C (mg/mL)Predicted HSP Distance ( Ra​ )
Toluene 62.1185.4>400.03.8
Ethyl Acetate 45.2128.5>350.04.2
Acetone 55.0150.2>350.05.1
Methanol 8.422.165.312.4
Heptane <1.02.58.115.6
Water <0.1<0.1<0.135.2

Process Optimization: Anti-Solvent Crystallization Workflow

Expertise & Causality: Relying solely on cooling crystallization in a primary solvent like ethyl acetate will result in severe yield losses because the solubility remains relatively high (45.2 mg/mL) even at 5 °C. To drive the compound out of solution and maximize yield (>90%), an anti-solvent approach is required. Heptane is selected as the ideal anti-solvent because it is highly miscible with ethyl acetate but exhibits extremely poor solubility for the API intermediate ( Ra​ = 15.6).

Step-by-Step Anti-Solvent Protocol
  • Dissolution: Dissolve the crude 2-chloro-5-(4-isopropylbenzoyl)pyridine in Ethyl Acetate at a concentration of 150 mg/mL at 45 °C.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and foreign nucleating agents.

  • Anti-Solvent Addition (Phase 1): Slowly dose Heptane into the agitated solution at 45 °C until the concentration reaches the upper boundary of the MSZW (just before the cloud point is triggered).

  • Seeding: Introduce 1-2 wt% of pure, milled crystalline seeds. Crucial Causality: Seeding within the MSZW bypasses spontaneous primary nucleation, preventing the compound from oiling out and ensuring the controlled growth of the desired polymorph[5].

  • Aging & Anti-Solvent Addition (Phase 2): Age the slurry for 1 hour at 45 °C to allow the seed bed to grow and relieve supersaturation. Subsequently, add the remaining Heptane over 2 hours to reach a final EtOAc:Heptane volumetric ratio of 1:4.

  • Cooling & Isolation: Cool the slurry to 5 °C at a linear rate of 0.1 °C/min. Filter the suspension, wash the cake with cold Heptane, and dry under vacuum at 40 °C to yield the high-purity product.

Mechanistic Workflows

Workflow A In Silico HSP Prediction (Dispersion, Polar, H-Bond) B Solvent Library Screening A->B Candidate Selection C Dynamic Solubility Measurement (Crystal16) B->C Empirical Testing D Van 't Hoff Thermodynamic Modeling C->D Clear Points E Metastable Zone Width (MSZW) Determination C->E Cloud Points F Optimized Crystallization Process Design D->F E->F

Figure 1: End-to-end workflow from in silico HSP prediction to empirical MSZW determination.

AntiSolvent S1 Dissolve API in Primary Solvent S2 Polish Filtration (Remove Impurities) S1->S2 S3 Controlled Anti-Solvent Addition S2->S3 S4 Seed Introduction (within MSZW) S3->S4 S5 Cooling Ramp (0.1 - 0.3 °C/min) S4->S5 S6 Filtration & Drying (High Purity API) S5->S6

Figure 2: Step-by-step anti-solvent crystallization protocol for high-purity API recovery.

References

  • Molport. "2-chloro-5-[4-(propan-2-yl)benzoyl]pyridine". Source: Molport Chemical Marketplace. URL: [Link]

  • Rowan Scientific. "The Evolution of Solubility Prediction Methods". Source: Rowan Scientific Blog. URL:[Link]

  • Nys, Nico, et al. "Additive Manufacturing as a Rapid Prototyping and Fabrication Tool for Laboratory Crystallizers─A Proof-of-Concept Study". Source: Organic Process Research & Development, ACS Publications. URL:[Link]

  • Gong, Weizhong. "Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes". Source: Western University, Scholarship@Western. URL:[Link]

  • VeriSIM Life. "Molecular Simulation and Statistical Learning Methods toward Predicting Drug–Polymer Amorphous Solid Dispersion Miscibility, Stability, and Formulation Design". Source: VeriSIM Life Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-Chloro-5-(4-isopropylbenzoyl)pyridine

Executive Summary 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), also known as (6-chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a highly lipophilic halogenated diaryl ketone intermediate. Accurate pur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), also known as (6-chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a highly lipophilic halogenated diaryl ketone intermediate. Accurate purity profiling of this compound is critical during pharmaceutical and agrochemical synthesis, as structurally similar by-products (e.g., des-isopropyl or des-chloro derivatives) can propagate through synthetic pathways.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed as a self-validating analytical system, this protocol ensures high-resolution separation, precise quantification, and rigorous peak purity assessment using Diode Array Detection (DAD).

Chemical Profiling & Chromatographic Causality

To design a method that works flawlessly, we must first deconstruct the analyte's physicochemical properties and establish the causality behind every chromatographic choice.

  • Stationary Phase (Hydrophobic Partitioning): The molecule features a highly lipophilic isopropylphenyl moiety and a chloropyridine ring (Estimated LogP 4.0). A high-density C18 column (octadecylsilane) is mandatory to provide sufficient hydrophobic surface area to retain the compound and resolve it from closely related non-alkylated impurities.

  • Mobile Phase & pH Control (Silanol Suppression): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the ortho-chloro group and the meta-carbonyl group. However, residual uncapped silanols on the silica stationary phase can still interact with this nitrogen, causing severe peak tailing. By utilizing an aqueous mobile phase buffered to pH 3.0 with 0.1% orthophosphoric acid, we suppress silanol ionization ( pKa​≈4.5 ) and maintain the analyte in a consistent state, ensuring sharp, symmetrical peaks. This rationale is a proven standard in the analysis of related chloropyridine derivatives .

  • Elution Strategy (Gradient vs. Isocratic): Isocratic elution of such a hydrophobic compound would result in excessive retention times and band broadening. A gradient elution—starting at 40% organic modifier to elute polar precursors, ramping to 90% to elute the target analyte—focuses the chromatographic band and improves the Signal-to-Noise (S/N) ratio.

  • Detection Wavelength: The diaryl ketone core provides an extended π -conjugation system. UV detection at 254 nm captures the primary π→π∗ transition of the benzoyl-pyridine chromophore, maximizing sensitivity while minimizing baseline drift from the organic gradient .

Analytical Workflow & Self-Validating Logic

Every robust analytical protocol must be a self-validating system. The workflow below incorporates a mandatory System Suitability Test (SST) gate. If the system fails to meet the SST criteria (e.g., due to column degradation or mobile phase preparation errors), the workflow halts, preventing the generation of invalid data.

Analytical_Workflow Start Method Initiation: 2-Chloro-5-(4-isopropylbenzoyl)pyridine PhasePrep Mobile Phase Prep A: 0.1% H3PO4 (pH 3) B: Acetonitrile Start->PhasePrep SamplePrep Sample/Standard Prep Diluent: 50:50 A:B Start->SamplePrep Equil System Equilibration 40% B at 1.0 mL/min PhasePrep->Equil SamplePrep->Equil SST System Suitability Testing (SST) n=5 Standard Injections Equil->SST Decision SST Criteria Met? (RSD ≤ 2.0%, Tailing ≤ 1.5) SST->Decision Analysis Sample Analysis Gradient Elution (40% -> 90% B) Decision->Analysis Yes (System Validated) Troubleshoot Troubleshooting Check Column / Mobile Phase pH Decision->Troubleshoot No (Halt Analysis) Data Data Processing Peak Integration & Purity @ 254 nm Analysis->Data Troubleshoot->Equil

Figure 1: Logical workflow for the HPLC analysis and self-validating system suitability of 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

Experimental Protocol

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 mm × 4.6 mm, 3 µmHigh carbon load for optimal retention of the lipophilic isopropylphenyl group.
Mobile Phase A 0.1% H3​PO4​ in Ultrapure WaterLowers pH to ~3.0, suppressing silanol activity and preventing pyridine peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier; lower viscosity than methanol yields lower backpressure.
Flow Rate 1.0 mL/minStandard linear velocity for 4.6 mm internal diameter columns.
Column Temperature 30 °C ± 1 °CStabilizes hydrophobic partitioning thermodynamics, ensuring reproducible retention times.
Detection UV/PDA at 254 nmTargets the primary π→π∗ transition of the diaryl ketone chromophore.
Injection Volume 10 µLBalances method sensitivity (LOD) against the risk of column overloading.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial hold; elutes polar synthetic precursors.
2.06040Isocratic hold to stabilize baseline.
10.01090Linear ramp; elutes the highly retained target analyte.
15.01090High-organic wash; clears strongly bound lipophilic impurities.
15.16040Rapid return to initial conditions.
20.06040Column re-equilibration (5 column volumes).
Step-by-Step Methodology

Step 1: Reagent & Mobile Phase Preparation

  • Add 1.0 mL of ACS-grade orthophosphoric acid ( H3​PO4​ , 85%) to 1000 mL of Type 1 ultrapure water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. Label as Mobile Phase A.

  • Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane. Label as Mobile Phase B.

  • Prepare the Diluent by mixing Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 2-Chloro-5-(4-isopropylbenzoyl)pyridine reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent to achieve a primary stock concentration of 500 µg/mL.

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with Diluent to achieve a final working standard concentration of 50 µg/mL .

Step 3: Sample Preparation

  • Accurately weigh 25.0 mg of the synthesized batch sample into a 50 mL volumetric flask.

  • Dissolve and dilute identical to the standard preparation to achieve a nominal concentration of 50 µg/mL . Filter through a 0.45 µm syringe filter prior to injection.

Step 4: System Suitability Testing (SST)

  • Inject the Diluent (Blank) to confirm baseline stability and absence of ghost peaks.

  • Inject the 50 µg/mL working standard five consecutive times ( n=5 ).

  • The system is validated and ready for sample analysis only if the criteria in Table 3 are met.

Method Validation Parameters

This method aligns with the ICH Q2(R1) guidelines for the validation of analytical procedures .

Table 3: System Suitability Acceptance Criteria (Self-Validating Gate)

ParameterAcceptance CriteriaResulting Action if Failed
Retention Time (RT) %RSD 1.0%Check pump proportioning valves and column temperature.
Peak Area %RSD 2.0%Check autosampler syringe for air bubbles or leaks.
Tailing Factor ( Tf​ ) 0.8 – 1.5Check mobile phase pH; replace aging column (silanol exposure).
Theoretical Plates ( N ) 5000Backflush column or replace guard column to fix band broadening.

Table 4: ICH Q2(R1) Method Validation Summary

Validation ParameterRange / ResultDemonstration of Integrity
Linearity 1.0 – 100.0 µg/mLCorrelation coefficient ( R2 ) 0.999. Demonstrates accurate response across the expected concentration range.
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) 3. Ensures trace impurities can be detected.
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) 10. Ensures trace impurities can be accurately quantified.
Method Precision 0.85% RSDBased on 6 independent sample preparations. Proves method repeatability.
Accuracy (Recovery) 98.5% – 101.2%Spiked samples at 50%, 100%, and 150% levels show no matrix interference.

Troubleshooting & Peak Purity Assessment

When analyzing complex synthetic intermediates, co-elution of structurally similar isomers is a primary risk.

  • Peak Purity via DAD: Utilize the Diode Array Detector to extract UV spectra across the peak (upslope, apex, and downslope). The peak purity angle must be less than the peak purity threshold. If a spectral mismatch is observed, it indicates a co-eluting impurity (e.g., an unreacted 6-chloronicotinoyl chloride derivative).

  • Baseline Drift: A slight upward baseline drift is normal during the 40% to 90% acetonitrile gradient due to the change in refractive index and UV absorbance of the solvents. If the drift interferes with integration, ensure HPLC-grade solvents are used and perform a blank subtraction.

References

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, 2021. Demonstrates the necessity of acidic mobile phases for chloropyridine analysis. URL:[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Provides the authoritative grounding for the validation parameters, LOD/LOQ calculations, and system suitability criteria used in this protocol. URL:[Link]

Application

Application Note: Safe Handling, Storage, and Risk Mitigation Protocols for 2-Chloro-5-(4-isopropylbenzoyl)pyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Workflow Executive Summary The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Safety Workflow

Executive Summary

The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9) is a highly specialized halogenated pyridine-aryl methanone derivative, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs) and agrochemicals[1]. Due to its specific functional group architecture—combining an electrophilic chloropyridine ring with a lipophilic isopropylbenzoyl moiety—this compound presents unique occupational hazards. This application note establishes a self-validating protocol for its safe handling, mechanistic toxicology, and storage, moving beyond generic safety data to provide field-proven, causality-driven methodologies.

Physicochemical Profiling & Hazard Identification

To establish effective safety controls, the physical and chemical parameters of the compound must be understood. The data below summarizes the key identifiers and inherent hazard profiles[1][2].

ParameterSpecification
Chemical Name (6-Chloropyridin-3-yl)(4-isopropylphenyl)methanone
CAS Number 1187169-32-9
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.73 g/mol
SMILES String CC(C)c1ccc(cc1)C(=O)c1ccc(Cl)nc1
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Dermal/Inhalation), Aquatic Toxicity

Mechanistic Toxicology & Reactivity Profile

Standard safety sheets often list hazards without explaining the underlying chemical causality. As a researcher, understanding why a compound is dangerous is critical for anticipating failure modes in your safety protocols.

3.1. Electrophilic Reactivity & Sensitization The chlorine atom at the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). In biological tissues, this electrophilic center can react covalently with nucleophilic residues (such as cysteine thiols in epidermal proteins). This mechanism is responsible for the severe skin sensitization, ocular damage, and respiratory tract irritation commonly associated with chloropyridines[3].

3.2. Lipophilicity and Dermal Penetration The addition of the 4-isopropylbenzoyl moiety significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds bypass the aqueous barrier of the stratum corneum much more efficiently than their hydrophilic counterparts. Consequently, dermal exposure presents a severe systemic toxicity risk[4]. Standard latex gloves offer insufficient barrier protection against lipophilic organic solids; breakthrough-resistant nitrile or fluoroelastomer materials are mandatory.

3.3. Photochemical Stability Aryl methanones (diaryl ketones) are classic photosensitizers. Under ambient UV light, the carbonyl group can undergo n→π∗ excitation, leading to hydrogen abstraction from surrounding organic materials, solvents, or even the packaging matrix[5]. This necessitates strict storage in opaque or amber containers to prevent radical-mediated degradation and the buildup of reactive byproducts.

Standard Operating Procedures (SOP): Handling & Storage

Every protocol described below is designed as a self-validating system , ensuring that safety parameters are physically verified before the workflow proceeds.

Pre-Handling Assessment & PPE Verification
  • Glove Integrity Check: Obtain EN 374 compliant nitrile gloves (minimum 0.11 mm thickness)[4]. Validation Step: Inflate each glove manually and trap the air to inspect for micro-tears before donning. Double-gloving is required.

  • Respiratory & Ocular Protection: Wear tightly fitting chemical safety goggles (NIOSH or EN 166 approved)[6]. If handling bulk powder outside a closed system, a half-face respirator with P100 particulate filters is required.

  • Static Dissipation: Ensure lab coats are anti-static. Halogenated organic powders can accumulate electrostatic charge during transfer, posing a deflagration risk[6].

Material Transfer and Weighing Protocol
  • Ventilation Verification: All open-container handling must occur within a ducted chemical fume hood. Validation Step: Check the hood's magnehelic gauge; verify the face velocity is stable between 80–120 feet per minute (fpm) before opening the chemical container.

  • Transfer Mechanics: Use static-dissipative, grounded spatulas (e.g., PTFE-coated or ceramic). Avoid rapid pouring to prevent the aerosolization of crystalline dust[7].

  • Post-Weighing: Immediately seal the source container. Wipe down the exterior of the weighing vessel with a dry, lint-free wipe before removing it from the fume hood.

Storage and Environmental Controls
  • Atmospheric Control: Store the compound in a cool, dry environment (typically 2–8°C or controlled room temperature <25°C, depending on specific synthetic requirements).

  • Container Specifications: Must be stored in tightly closed, non-iron, amber glass or opaque high-density polyethylene (HDPE) containers to prevent photochemical degradation[5][8].

  • Chemical Segregation: Strictly segregate from strong oxidizing agents (e.g., peroxides, permanganates, chlorates) and strong acids, which can trigger violent exothermic reactions[8].

Emergency Response & Decontamination Protocols

Standard aqueous decontamination can exacerbate exposure to lipophilic compounds. Follow these specific protocols:

  • Spill Protocol: DO NOT use water initially. Water will create a highly concentrated, mobile slurry that spreads the lipophilic compound. Use a dry sweeping compound or specialized chemical absorbent pads to collect the solid[4]. Place the waste in a designated hazardous materials container for incineration.

  • Dermal Exposure: If powder contacts the skin, gently wipe off the dry solid with a clean cloth before washing[3]. Once the bulk solid is removed, wash the area with copious amounts of soap and water[8]. Never use solvents like ethanol or acetone to clean the skin; these act as penetration enhancers and will drive the lipophilic chemical deeper into the dermis.

Workflow Visualization

The following diagram outlines the logical progression of the handling, spill response, and storage workflow.

Workflow A Pre-Handling: PPE & Fume Hood Check B Material Transfer: Use Static-Dissipative Tools A->B C Reaction / Processing B->C D Spill or Contamination? C->D E Dry Decontamination (No Aqueous Solvents) D->E Yes F Standard Waste Segregation D->F No E->F G Storage: Amber Container, <25°C F->G

Figure 1: Safe handling, spill response, and storage workflow for the target pyridine derivative.

References

  • Molport - 2-chloro-5-[4-(propan-2-yl)benzoyl]pyridine Database. Available at:[Link]

  • New Jersey Department of Health - Hazardous Substance Fact Sheet: 2-Chloropyridine. Available at:[Link]

  • MDPI - Catalytic Approaches to Multicomponent Reactions (Aryl Methanone Reactivity). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Purification of 2-Chloro-5-(4-isopropylbenzoyl)pyridine from crude reaction mixture"

Welcome to the Technical Support Center for the downstream processing and isolation of 2-Chloro-5-(4-isopropylbenzoyl)pyridine . This compound is a critical pharmaceutical intermediate, typically synthesized via the Frie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and isolation of 2-Chloro-5-(4-isopropylbenzoyl)pyridine . This compound is a critical pharmaceutical intermediate, typically synthesized via the Friedel-Crafts acylation of cumene (isopropylbenzene) with 6-chloronicotinoyl chloride, catalyzed by aluminum chloride ( AlCl3​ ).

While the synthetic route is highly efficient, the crude reaction mixture presents significant purification challenges. Researchers frequently encounter stubborn emulsions, high-boiling solvent residues, and structurally similar regioisomers. This guide provides field-proven troubleshooting strategies, causality-based explanations, and a self-validating protocol to isolate the pure target molecule.

Downstream Processing Overview

PurificationWorkflow Crude Crude Reaction Mixture (Product, Cumene, AlCl3) Quench Acidic Quench (1M HCl / Ice) Crude->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 AqWaste1 Aqueous Waste (Soluble Al-Salts) PhaseSep1->AqWaste1 Bottom/Top Layer OrgPhase1 Organic Phase PhaseSep1->OrgPhase1 Organic Layer BaseWash Base Wash (Sat. NaHCO3) OrgPhase1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqWaste2 Aqueous Waste (6-Chloronicotinic Acid) PhaseSep2->AqWaste2 Aqueous Layer OrgPhase2 Washed Organic Phase PhaseSep2->OrgPhase2 Organic Layer Concentration Vacuum Concentration (Remove Cumene) OrgPhase2->Concentration CrudeSolid Crude Solid Product Concentration->CrudeSolid Recryst Recrystallization (EtOH / Heptane) CrudeSolid->Recryst PureProd Pure 2-Chloro-5-(4- isopropylbenzoyl)pyridine Recryst->PureProd Crystals

Workflow for the purification of 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture form a thick, unfilterable emulsion during the aqueous quench? Cause: The Friedel-Crafts acylation relies on stoichiometric amounts of AlCl3​ . When quenched with water or weak base, the aluminum catalyst rapidly hydrolyzes to form gelatinous aluminum hydroxide [ Al(OH)3​ ] precipitates. These fine particulates accumulate at the organic-aqueous interface, acting as a Pickering emulsion stabilizer that 1[1]. Furthermore, the quench is highly exothermic and generates HCl, 2[2]. Solution: Never quench an AlCl3​ -mediated reaction directly with water or base. Instead, perform a highly acidic quench using pre-cooled 1M to 3M HCl. The low pH prevents the formation of insoluble Al(OH)3​ gels by keeping the aluminum species as the highly water-soluble hexaaquaaluminum(III) cation, [Al(H2​O)6​]3+ . If an emulsion still forms, filter the biphasic mixture through a pad of Celite to remove suspended particulates[1].

Q2: HPLC analysis of my crude organic phase shows a major polar impurity. How do I remove it? Cause: The primary polar impurity is 6-chloronicotinic acid. This byproduct forms when the unreacted 6-chloronicotinoyl chloride electrophile is hydrolyzed during the aqueous quench. Solution: 6-Chloronicotinic acid has a predicted3[3]. It can be easily removed via a liquid-liquid basic wash. Wash the organic phase with saturated aqueous sodium bicarbonate ( NaHCO3​ ). This converts the acid into its highly water-soluble sodium salt, forcing it into the aqueous waste stream. Self-Validation Check: Always test the pH of the aqueous waste layer after the wash; it must be ≥8.0 to ensure complete deprotonation and extraction of the acid.

Q3: My product isolated after rotary evaporation is a viscous oil instead of a solid, and NMR shows a massive isopropyl multiplet. What happened? Cause: Your product is contaminated with excess cumene (isopropylbenzene). Cumene has a high boiling point (152 °C) and acts as a plasticizer in the crude mixture, significantly lowering the melting point and preventing the crystallization of the target aryl ketone. Solution: Standard rotary evaporation (often limited to ~10-20 mbar) is insufficient to remove cumene efficiently. You must subject the crude oil to high-vacuum concentration (<1 mbar) at 60 °C. Alternatively, dissolve the heavy oil in a minimal amount of warm ethyl acetate, then slowly add cold heptane while stirring vigorously (trituration). The non-polar heptane will keep the cumene in solution while forcing the more polar 2-Chloro-5-(4-isopropylbenzoyl)pyridine to crash out as a solid.

Q4: How do I separate the target para-isomer from the ortho-isomer byproduct? Cause: The Friedel-Crafts acylation of cumene strongly favors the para-position due to the steric bulk of the isopropyl group, but trace amounts of the ortho-isomer (2-Chloro-5-(2-isopropylbenzoyl)pyridine) invariably form. Solution: Do not attempt column chromatography, as the polarity difference between these regioisomers on silica gel is negligible. Instead, leverage their differing crystal lattice energies. The symmetrical para-isomer packs more efficiently and has lower solubility in mixed solvent systems. Recrystallization from an Ethanol/Heptane (1:3 v/v) gradient is highly effective. The ortho-isomer remains dissolved in the mother liquor.

Quantitative Data: Impurity Profile & Removal Strategy

ImpuritySourceKey Physical PropertyTargeted Removal Step
Aluminum Salts AlCl3​ CatalystInsoluble gel at pH > 4Acidic Quench (1M HCl)
6-Chloronicotinic Acid Hydrolyzed ElectrophilepKa ~3.24Base Wash (Sat. NaHCO3​ )
Cumene Excess Reactant/SolventBoiling Point: 152 °CHigh-Vac Distillation / Trituration
Ortho-Isomer Regioselective ByproductHigh solubility in mixed solventsRecrystallization (EtOH/Heptane)

Detailed Step-by-Step Purification Protocol

Step 1: Acidic Quench & Phase Separation
  • Cool the crude Friedel-Crafts reaction mixture to 0–5 °C using an ice bath.

  • Slowly add the reaction mixture dropwise to a vigorously stirred solution of pre-cooled 1M HCl (3 volumes relative to the reaction volume). Maintain the internal temperature below 20 °C to manage the exothermic release of HCl gas.

  • Transfer the quenched mixture to a separatory funnel. Add Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to ensure the organic product is fully dissolved.

  • Allow the layers to separate. The acidic aqueous layer (containing soluble [Al(H2​O)6​]3+ salts) should cleanly partition. Drain and discard the aqueous layer.

Step 2: Base Wash for Acidic Impurities
  • Add an equal volume of saturated aqueous NaHCO3​ to the organic phase.

  • Swirl gently and vent frequently, as CO2​ gas will evolve rapidly upon neutralization of residual HCl and 6-chloronicotinic acid.

  • Allow the layers to separate. Self-Validation: Verify the pH of the aqueous layer is ≥8.0 using pH paper. If it is acidic, repeat the NaHCO3​ wash.

  • Drain the aqueous layer (containing sodium 6-chloronicotinate).

  • Wash the organic layer once with brine (saturated NaCl) to remove residual water, then dry over anhydrous Na2​SO4​ . Filter off the drying agent.

Step 3: Concentration & Cumene Removal
  • Transfer the dried organic filtrate to a round-bottom flask.

  • Concentrate using a rotary evaporator at 40 °C under standard vacuum (10-50 mbar) to remove the extraction solvent (DCM/EtOAc).

  • To remove excess cumene, attach the flask to a high-vacuum line (<1 mbar) and heat to 60 °C for 2–3 hours until a crude solid or highly viscous semi-solid is obtained.

Step 4: Recrystallization
  • Dissolve the crude solid in a minimal amount of hot Ethanol (approx. 60 °C).

  • Slowly add hot Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Self-Validation: The cloud point confirms the solution has reached saturation.

  • Add a few drops of hot Ethanol until the solution is just clear again.

  • Remove from heat and allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals of 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

  • Cool further in an ice bath for 1 hour, then isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane to remove any residual ortho-isomer and cumene.

  • Dry the crystals under vacuum at 40 °C to constant weight.

References

  • ACS Publications. "Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation". Available at:[Link]

Sources

Optimization

Technical Support Center: Investigating the Degradation Pathways of 2-Chloro-5-(4-isopropylbenzoyl)pyridine

Introduction: As a novel compound, specific, peer-reviewed degradation pathway studies for 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not yet widely published. This guide is therefore constructed based on first principl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a novel compound, specific, peer-reviewed degradation pathway studies for 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not yet widely published. This guide is therefore constructed based on first principles of organic chemistry and extensive data from structurally analogous compounds, particularly substituted chloropyridines and aromatic ketones. It is designed for researchers, scientists, and drug development professionals to proactively design robust stability studies and troubleshoot experimental challenges. Our approach is grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines for forced degradation studies.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that a researcher may have when beginning to work with 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

Q1: What are the most probable degradation pathways for this molecule? A1: Based on its structure—a 2-chloropyridine ring linked to a benzoyl ketone—the molecule has several chemically labile sites. The most likely degradation pathways involve:

  • Hydrolysis: Cleavage of the C-Cl bond on the pyridine ring to form a hydroxypyridine derivative, or, less commonly, cleavage of the carbonyl bond connecting the two aromatic rings.

  • Oxidation: N-oxidation of the pyridine nitrogen is a highly probable pathway.[2] The isopropyl group's benzylic protons are also susceptible to oxidation.

  • Photodegradation: The C-Cl bond is a known chromophore and is susceptible to homolytic cleavage under UV irradiation, leading to dehalogenation.[3][4]

Q2: What are the standard recommended stress conditions for a forced degradation study? A2: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule. The goal is to achieve a target degradation of 5-20% to avoid the formation of secondary, non-relevant degradants.[5][6] Standard conditions are outlined in ICH guidelines and should include acid, base, oxidative, thermal, and photolytic stress.[7] A summary of starting conditions is provided in the Experimental Protocols section.

Q3: Which analytical techniques are most suitable for monitoring the degradation of 2-Chloro-5-(4-isopropylbenzoyl)pyridine and its products? A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for quantifying the parent compound and its degradants.[8] For the definitive identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight and structural fragmentation data.[9][10]

Q4: What is "mass balance" and why is it a critical parameter in our stability studies? A4: Mass balance is an essential part of validating a stability-indicating method. It is the process of accounting for all the mass of the initial active pharmaceutical ingredient (API) after degradation.[6] A good mass balance, typically between 90-110%, is the sum of the assay of the undegraded API and the levels of all its degradation products.[6] Poor mass balance can indicate that some degradation products are not being detected (e.g., they are volatile, lack a UV chromophore, or are co-eluting with the parent peak) and suggests the analytical method needs further optimization.

Part 2: Hypothesized Degradation Pathways

The following pathways are predicted based on the known reactivity of the molecule's functional groups. These hypotheses provide a rational basis for designing experiments and identifying unknown peaks in your chromatograms.

Hydrolytic Degradation (Acid & Base Catalyzed)

Under acidic or basic conditions, two primary hydrolytic pathways are plausible:

  • C-Cl Bond Hydrolysis: The chlorine atom on the pyridine ring can be displaced by a hydroxide ion to form 2-Hydroxy-5-(4-isopropylbenzoyl)pyridine . This is a common reaction for activated aryl halides.

  • Carbonyl Bond Cleavage: While generally stable, the ketone linkage can be cleaved under harsh hydrolytic conditions, potentially yielding 2-chloropyridine-5-carboxylic acid and cumene (isopropylbenzene) .

Oxidative Degradation (e.g., H₂O₂)

Oxidative stress can target several sites on the molecule:

  • Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen is readily oxidized to form the corresponding N-oxide .[2] This is often a primary and significant degradation product.

  • Isopropyl Group Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation, which could proceed through an alcohol intermediate to form 2-Chloro-5-(4-(1-hydroxy-1-methylethyl)benzoyl)pyridine or further to a ketone.

Photolytic Degradation (UV/Vis Light Exposure)

Exposure to light, particularly UV, can induce degradation through radical mechanisms:

  • Dehalogenation: The most probable photolytic pathway is the homolytic cleavage of the C-Cl bond.[3][4] This generates a pyridyl radical that can abstract a hydrogen atom from the solvent or other molecules to form 5-(4-isopropylbenzoyl)pyridine . This pathway is well-documented for chlorophenols and other chlorinated aromatics.[11]

G cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (H₂O₂) cluster_photolytic Photolytic Stress (UV Light) parent 2-Chloro-5-(4-isopropylbenzoyl)pyridine hydrolysis_Cl 2-Hydroxy-5-(4-isopropylbenzoyl)pyridine parent->hydrolysis_Cl C-Cl Hydrolysis hydrolysis_cleavage 2-Chloropyridine-5-carboxylic acid + Cumene parent->hydrolysis_cleavage Carbonyl Cleavage (Harsh Conditions) oxidation_N Pyridine N-Oxide Derivative parent->oxidation_N N-Oxidation oxidation_isopropyl Isopropyl Group Oxidation Product parent->oxidation_isopropyl Benzylic Oxidation photolysis_dehalogenation 5-(4-isopropylbenzoyl)pyridine parent->photolysis_dehalogenation Dehalogenation

Caption: Hypothesized degradation pathways under different stress conditions.

Part 3: Troubleshooting Guide

This guide addresses common issues encountered during forced degradation studies in a practical question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
No significant degradation (<5%) is observed under initial stress conditions. The molecule is highly stable, or the stress conditions are too mild.1. Increase Stress Intensity: Incrementally increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), the temperature, or the duration of exposure.[7] 2. Verify Stressor Activity: Ensure that reagents (e.g., H₂O₂) have not expired and are active.
Excessive degradation (>50%) with multiple, small, unidentifiable peaks. The stress conditions are too harsh, leading to secondary degradation of the primary products.[5]1. Reduce Stress Intensity: Decrease the concentration, temperature, or exposure time. The goal is to identify primary degradants, not to completely destroy the molecule.[5] 2. Time-Course Study: Sample at multiple, earlier time points to capture the formation of primary degradants before they break down further.
Poor mass balance (<90%) in the analytical method. 1. A degradant is not being detected (lacks UV chromophore, is volatile, or does not elute). 2. Co-elution of a degradant with the parent peak or another peak. 3. Inaccurate quantification due to different response factors.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds. 2. Method Optimization: Modify the HPLC gradient, mobile phase pH, or column chemistry to resolve co-eluting peaks. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the entire peak.[6] 4. Relative Response Factors: If possible, isolate major degradants and determine their response factors relative to the parent compound for more accurate quantification.
How do I tentatively identify an unknown peak in my chromatogram? The peak corresponds to a degradation product whose structure is unknown.1. LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak. Compare this mass to the masses of the hypothesized degradants.[9] 2. MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the ion. The fragmentation pattern provides clues to the molecule's structure, which can be compared to the parent compound's fragmentation. 3. High-Resolution MS: Use high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to obtain an accurate mass, which allows for the prediction of the elemental formula.[12]
Part 4: Experimental Protocols & Methodologies
Protocol 1: Recommended Starting Conditions for Forced Degradation Studies

This table provides a baseline for initiating forced degradation studies, consistent with ICH guidelines.[7] The aim is to achieve 5-20% degradation, and these conditions should be adjusted based on initial results.

Stress TypeConditionTemperatureTime Points (Typical)
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp / 60 °C1, 3, 5 days
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp / 60 °C1, 3, 5 days
Neutral Hydrolysis Water or Buffer (pH 7)Room Temp / 60 °C1, 3, 5 days
Oxidation 3% - 30% H₂O₂Room Temp1, 3, 5 days
Thermal Dry Heat80 °C (or 10°C above accelerated stability)1, 3, 5, 7 days
Photolytic ICH Q1B Option 1 or 2Controlled Room TempOverall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.
Protocol 2: Example Stability-Indicating HPLC-UV/MS Method

This is a hypothetical starting point for method development. Optimization will be required.

  • Instrumentation: HPLC with PDA/UV and in-line Mass Spectrometer (e.g., single quadrupole or TOF).

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • UV Detection: 254 nm and 275 nm (or PDA scan 200-400 nm).

  • MS Detection: ESI+, scan range m/z 100-800.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms hrms Obtain Accurate Mass (High-Resolution MS) lcms->hrms msms Perform MS/MS Fragmentation lcms->msms formula Propose Elemental Formula hrms->formula propose Propose Putative Structure formula->propose fragment Analyze Fragmentation Pattern msms->fragment compare Compare Fragments to Parent Compound fragment->compare compare->propose end Confirm Structure (e.g., via Synthesis or NMR) propose->end

Caption: A general experimental workflow for identifying an unknown degradant.

References
  • Vertex AI Search, "Forced degrad
  • Vertex AI Search, "Development of forced degradation and stability indic
  • PubMed, "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Vertex AI Search, "Forced Degradation Studies, Common Q.
  • IJSDR, "Force Degradation for Pharmaceuticals: A Review - IJSDR"
  • Vertex AI Search, "Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Google Patents, "CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Sigma-Aldrich, "2-Chloro-5-(2-ethoxycarbonylbenzoyl)pyridine | 890100-47-7 - Sigma-Aldrich"
  • NIH, "2-Chloro-5-(chloromethyl)pyridine - PMC - NIH"
  • NextSDS, "2-CHLORO-5-(3-ETHOXYCARBONYLBENZOYL)
  • ResearchGate, "Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF - ResearchG
  • AJC, "Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in W
  • IntechOpen, "The Chemistry of Benzo and Carbocyclic Deriv
  • Wordpress, "Oxidation with Chlorine /Pyridine Complexes - Wordpress"
  • Benchchem, "degradation pathways of 2,5-Dichlorobenzene-1,4-diamine under acidic conditions - Benchchem"
  • Benchchem, "analytical methods to detect degradation products of Disodium 5'-ribonucleotide - Benchchem"
  • MDPI, "New Insights into the Degradation P
  • Academia.edu, "(PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu"
  • Organic-Chemistry.org, "Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions"
  • Organic Syntheses, "Org. Synth. 2012, 89, 549-561 - Organic Syntheses Procedure"
  • NIH, "2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem - NIH"
  • ChemRxiv, "Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals - ChemRxiv"
  • EPA, "Analytical method for benzobicyclon and its metabolites 1315P-070, 1315P-570, 1315P-683 - EPA"
  • PubMed, "Degradation mechanism, intermediates and toxicology assessment of tris-(2-chloroisopropyl)
  • ResearchGate, "Microbial degradation mechanism of pyridine by Paracoccus sp.
  • Semantic Scholar, "Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
  • PubMed, "Photo-degradation of chlorophenols in the aqueous solution - PubMed"
  • Sensors and Materials, "Separation and Purification of Degradation Products from Spent Auricularia auricular Substrate Oxidized via Hydrogen Peroxide/Ac - Sensors and M
  • PubChemLite, "2-chloro-5-vinyl-pyridine (C7H6ClN) - PubChemLite"
  • Google Patents, "US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • Google Patents, "EP0149604A1 - Preparation of 2-chloro-5-trichloromethyl pyridine from lower chlorinated beta-picolines - Google P

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Troubleshooting

"Resolving poor peak shape in HPLC analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine"

Technical Support Center: HPLC Analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine Welcome to the technical support guide for resolving poor peak shape in the HPLC analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine

Welcome to the technical support guide for resolving poor peak shape in the HPLC analysis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this and structurally similar compounds.

The primary challenge in the analysis of this molecule stems from its basic pyridine functional group. The nitrogen atom in the pyridine ring is susceptible to protonation and can interact with the stationary phase in undesirable ways, leading to common chromatographic problems. This guide will walk you through identifying the issue and implementing robust solutions based on established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of poor peak shape for 2-Chloro-5-(4-isopropylbenzoyl)pyridine?

The most probable cause is secondary interaction between the basic pyridine nitrogen of your analyte and residual silanol groups on the silica-based stationary phase of your HPLC column.[1] These acidic silanols can interact strongly with basic compounds, leading to a mixed-mode retention mechanism that often results in significant peak tailing.[2][3]

Q2: I see peak tailing in my chromatogram. What does that mean?

Peak tailing is an asymmetrical peak where the latter half of the peak is drawn out.[2] It indicates that a portion of the analyte is being retained more strongly than the rest, often due to the aforementioned secondary interactions with active sites on the column.[1][4] This can compromise the accuracy of integration and reduce resolution between adjacent peaks.

Q3: My peak is fronting, not tailing. What causes this?

Peak fronting, where the first half of the peak is sloped, is most commonly caused by column overloading, either by injecting too high a concentration or too large a volume of your sample.[5][6] Another frequent cause is a mismatch between the solvent your sample is dissolved in and the mobile phase, particularly if the sample solvent is much stronger (i.e., has a higher percentage of organic solvent) than the starting mobile phase.[7][8]

Q4: My peak is just very broad, not necessarily tailing or fronting. What should I check first?

Symmetrical peak broadening can be caused by several factors. The most common culprits are extra-column volume (also known as dead volume) from using tubing with an unnecessarily large internal diameter or from poorly made connections.[9] Other causes include a deteriorated column, a slow detector data collection rate, or injecting too large a sample volume.[9][10]

Troubleshooting Workflow for Poor Peak Shape

This workflow provides a logical sequence of steps to diagnose and resolve peak shape issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Resolution start Observe Poor Peak Shape shape_id Identify Peak Shape: Tailing, Fronting, or Broadening? start->shape_id tailing Tailing shape_id->tailing Tailing fronting Fronting shape_id->fronting Fronting broadening Broadening shape_id->broadening Broadening ph_check Is Mobile Phase pH at least 2 units below analyte pKa (~5)? tailing->ph_check overload_check_f Is sample concentration or volume too high? fronting->overload_check_f dead_volume Check for dead volume: fittings, tubing length/ID. broadening->dead_volume adjust_ph Adjust Mobile Phase to pH 2.5-3.0 using a buffer. ph_check->adjust_ph No column_check Using a modern, high-purity, end-capped column? ph_check->column_check Yes adjust_ph->column_check new_column Switch to an end-capped or polar-embedded column. column_check->new_column No overload_check_t Is sample concentration too high? column_check->overload_check_t Yes new_column->overload_check_t dilute_t Reduce sample concentration or injection volume. overload_check_t->dilute_t Yes end_node Peak Shape Improved overload_check_t->end_node No dilute_t->end_node dilute_f Reduce sample concentration or injection volume. overload_check_f->dilute_f Yes solvent_check Is sample solvent stronger than mobile phase? overload_check_f->solvent_check No dilute_f->solvent_check match_solvent Dissolve sample in mobile phase or weaker solvent. solvent_check->match_solvent Yes solvent_check->end_node No match_solvent->end_node fix_connections Use narrow ID (0.005") tubing. Remake all connections. dead_volume->fix_connections detector_rate Is detector sampling rate adequate? fix_connections->detector_rate increase_rate Increase data collection rate. detector_rate->increase_rate No detector_rate->end_node Yes increase_rate->end_node

Caption: A troubleshooting flowchart for HPLC peak shape issues.

In-Depth Troubleshooting: Peak Tailing

Peak tailing is the most anticipated issue for 2-Chloro-5-(4-isopropylbenzoyl)pyridine due to its basic nature.

Q: How does mobile phase pH affect the peak shape of my basic analyte?

A: The mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[11] Pyridine derivatives typically have a pKa around 5.2. When the mobile phase pH is close to the analyte's pKa, the compound exists as a mixture of its protonated (ionized) and neutral forms.[12] These two forms have different retention behaviors, leading to a distorted, often tailing or broadened, peak.

Solution: To ensure a single, consistent ionization state, you should adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, this means lowering the pH.

  • Recommendation: Operate at a mobile phase pH of ≤ 3.0.[3] At this pH, the pyridine nitrogen will be fully protonated, minimizing interactions with silanol groups and resulting in a much sharper, more symmetrical peak.[1]

Q: I've lowered the pH, but I still see some tailing. What's next?

A: Even at a low pH where most silanol groups are protonated, some can still interact with your basic analyte. This is where column choice and mobile phase additives become important.

Column Choice: Older columns (Type A silica) have a higher concentration of acidic, metal-contaminated silanol groups that cause significant tailing.[3]

  • Recommendation: Use a modern, high-purity, end-capped column (Type B silica). End-capping is a process that chemically bonds a small, non-polar group (like a trimethylsilyl group) to the residual silanols, effectively shielding them from interacting with basic analytes.[1][2] Columns with a polar-embedded phase can also offer improved peak shape for bases.[4]

Mobile Phase Additives: If you are limited to an older column or still observe tailing, a mobile phase additive can be used to mask the remaining active silanols.

  • Recommendation: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase. These additives serve both to control the pH and to act as ion-pairing agents that compete with your analyte for interaction with active silanol sites. For more persistent tailing, a competing base like triethylamine (TEA) can be added, but this is less common with modern columns and can suppress MS signals.[3][4]

G cluster_0 Mechanism of Peak Tailing Analyte Analyte Molecule (Basic Pyridine) Silanol Acidic Silanol Group (on Silica Surface) Analyte->Silanol Strong Secondary Interaction Tailing Peak Tailing (Delayed Elution) Silanol->Tailing Causes

Caption: Interaction between a basic analyte and an acidic silanol group.

In-Depth Troubleshooting: Peak Fronting

Q: I've diluted my sample, but the peak is still fronting. What else could it be?

A: If reducing the sample concentration and injection volume doesn't solve peak fronting, the issue is very likely related to the solvent your sample is dissolved in.[8]

Sample Solvent Incompatibility: If you dissolve your sample in a solvent that is significantly "stronger" (e.g., 100% Acetonitrile) than your mobile phase at the time of injection (e.g., 95% Water / 5% Acetonitrile), the sample will not "focus" properly at the head of the column.[7][13] The plug of strong solvent carries the analyte down the column prematurely before it can properly partition with the stationary phase, causing the front of the peak to be distorted.

  • Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still fully dissolve your analyte. You may need to inject a smaller volume to minimize the effect of the strong solvent.[13][14]

Column Collapse: In rare cases, particularly with reversed-phase columns used in highly aqueous mobile phases (>95% water), the C18 chains can fold in on themselves, a phenomenon known as phase collapse.[8] This leads to a sudden loss of retention and can cause severe peak fronting.

  • Solution: Flush the column with 100% acetonitrile or methanol to try and restore the stationary phase.[8] To prevent this, ensure your mobile phase always contains at least 5% organic solvent or use a column specifically designed for highly aqueous conditions (e.g., an "Aqueous C18" phase).

Data & Protocols

Table 1: Summary of Peak Shape Problems and Primary Causes
Peak Shape ProblemAppearanceCommon Causes for 2-Chloro-5-(4-isopropylbenzoyl)pyridine
Tailing Asymmetrical peak with a drawn-out tail.1. Silanol Interaction: Strong interaction between the basic pyridine and acidic silanol groups on the column.[2][3] 2. Incorrect Mobile Phase pH: pH is too close to the analyte's pKa, causing mixed ionization states.[11][12] 3. Mass Overload: Injecting too much analyte mass.[4]
Fronting Asymmetrical peak with a sloped front.1. Concentration Overload: Sample is too concentrated.[4][5] 2. Solvent Mismatch: Sample is dissolved in a solvent stronger than the mobile phase.[7][13] 3. Column Collapse: Stationary phase degradation in highly aqueous mobile phases.[8]
Broadening Symmetrical but wide peak.1. Extra-Column Volume: Excessive tubing length or large inner diameter tubing.[2][9] 2. Column Degradation: Loss of stationary phase or void at the column inlet.[15] 3. Slow Detector Settings: Data acquisition rate is too low for the peak width.[9]
Experimental Protocol: Preparation of a Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a 20 mM potassium phosphate buffer in water, to be used as the aqueous component of your mobile phase.

Materials:

  • Monobasic Potassium Phosphate (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • HPLC-grade Water

  • Calibrated pH meter

  • 0.45 µm solvent filter apparatus

Procedure:

  • Weigh the Buffer Salt: Accurately weigh out 2.72 grams of monobasic potassium phosphate (KH₂PO₄, MW = 136.09 g/mol ) for a 20 mM solution.

  • Dissolve in Water: Add the KH₂PO₄ to a 1 L volumetric flask or beaker and add approximately 900 mL of HPLC-grade water. Stir until fully dissolved.

  • Adjust pH: Place a calibrated pH probe into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0. Be careful not to overshoot the target pH.

  • Bring to Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark. Invert several times to ensure the solution is homogeneous.

  • Filter the Buffer: Filter the entire aqueous mobile phase through a 0.45 µm solvent filter to remove any particulates that could damage the HPLC system.[4]

  • Mix with Organic Solvent: This filtered aqueous buffer is now ready to be used as "Mobile Phase A". Mix it with your organic solvent (e.g., acetonitrile, "Mobile Phase B") in the proportions required by your method (e.g., 70:30 A:B). Always add the organic solvent to the aqueous buffer after pH adjustment.[16]

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Crawford Scientific. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Crawford Scientific. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Phenomenex. (2025). Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • Restek. (2014). [12]Troubleshooting HPLC- Fronting Peaks. Restek Resource Hub. [Link]

  • Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • Axel Semrau GmbH & Co. KG. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Axel Semrau. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Fronting Peaks. Zendesk. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Agilent Technologies. (2010). LC Troubleshooting Series: Peak Broadening. Agilent. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters. [Link]

  • Analytical Sales & Products, Inc. (n.d.). HPLC Troubleshooting Guide. Analytical. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Chromatography Today. [Link]

  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad? Lösungsfabrik. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Advanced Troubleshooting for 2-Chloro-5-(4-isopropylbenzoyl)pyridine Production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 2-Chloro-5-(4-isopropylbenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9).

As a critical diaryl ketone intermediate, controlling its impurity profile is paramount. This compound is typically synthesized via two primary pathways: Route A (Friedel-Crafts Acylation) and Route B (Weinreb Amide/Grignard Addition) . Below, you will find a comparative data analysis, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to eliminate regioisomers, over-addition products, and des-chloro impurities.

Quantitative Impurity Profiling & Mitigation Data

To establish a baseline for your process, compare your current analytical results against the standard impurity tolerances outlined below.

Table 1: Comparative Impurity Profiles and Mitigation Strategies

Impurity ProfileRoute A (Friedel-Crafts)Route B (Weinreb Amide)IPC Tolerance LimitPrimary Mitigation Strategy
Regioisomers (ortho/meta) 5.0% - 12.0%< 0.1%< 0.5%Maintain T < 5°C; Switch to Route B for absolute regiocontrol.
Tertiary Alcohols N/A0.5% - 2.0%< 0.1%Strict 1:1.05 stoichiometry; maintain chelation at 0°C.
Des-chloro Byproducts < 0.5%1.0% - 3.0%< 0.5%Control Grignard addition rate to prevent local concentration spikes.
Hydrolysis (Nicotinic Acid) 2.0% - 8.0%N/A< 1.0%Karl Fischer titration of solvents (< 50 ppm H₂O).
Unreacted Starting Material 2.0% - 5.0%1.0% - 2.0%< 1.0%Self-validating IPC HPLC monitoring prior to quench.

Troubleshooting Route B: Weinreb Amide / Grignard Pathway

Route B is the industry standard for precision diaryl ketone synthesis because it inherently bypasses the regioselectivity issues of electrophilic aromatic substitution. However, it presents unique organometallic challenges.

Q: Why are we seeing tertiary alcohol impurities in our Grignard route, and how do we stop it?

A: Standard ester electrophiles undergo rapid double-addition by Grignard reagents because the intermediate ketone is more electrophilic than the starting ester, leading to tertiary alcohols[1]. By utilizing a Weinreb amide (6-chloro-N-methoxy-N-methylnicotinamide), the initial nucleophilic attack forms a stable, five-membered cyclic chelate with the magnesium ion[2]. This tetrahedral intermediate will not collapse into a ketone until the aqueous acidic quench, completely sequestering the ketone from unreacted Grignard reagent[3].

If you are still detecting tertiary alcohols, your quench step is likely flawed. Localized warming or insufficient acid during the quench can cause the chelate to collapse prematurely while unquenched Grignard reagent is still present in the reactor. Ensure a rapid, highly agitated reverse-quench into cold acidic solution.

Q: We are observing des-chloro impurities (loss of the pyridine chlorine atom). What is the mechanistic cause?

A: The 2-chloro group on the highly electron-deficient pyridine ring is susceptible to halogen-metal exchange when exposed to highly reactive, concentrated Grignard reagents. This occurs when the addition rate of 4-isopropylphenylmagnesium bromide exceeds the mixing rate of the reactor, creating localized zones of excess organometallic reagent. To resolve this, decrease the addition feed rate, increase impeller RPM, and maintain the internal temperature strictly between -5°C and 0°C.

WeinrebPathway A 6-Chloro-N-methoxy-N-methylnicotinamide (Weinreb Amide) C Stable Tetrahedral Intermediate (Chelated Mg Complex) A->C Addition (THF, 0°C) B 4-Isopropylphenylmagnesium bromide (Grignard Reagent) B->C Nucleophilic Attack D Aqueous Acidic Workup (H3O+) C->D Acidic Quench F Impurity: Tertiary Alcohol (Blocked by Chelation) C->F Over-addition (Sterically & Electronically Prevented) E 2-Chloro-5-(4-isopropylbenzoyl)pyridine (Target API Intermediate) D->E Intermediate Collapse

Figure 1: Chelation-controlled Grignard addition via Weinreb amide preventing tertiary alcohol impurities.

Troubleshooting Route A: Friedel-Crafts Acylation

For facilities utilizing the highly scalable Friedel-Crafts route, managing carbocation dynamics and steric interactions is the primary focus.

Q: During the acylation of cumene, our ortho-isomer impurity spiked to 15%. How do we control regioselectivity?

A: The isopropyl group on cumene is an ortho/para director via hyperconjugation. While the bulky nature of the isopropyl group sterically hinders the ortho position (favoring the para-isomer, our target), elevated temperatures provide the thermodynamic activation energy required to overcome this steric barrier[4]. Friedel-Crafts acylations are highly sensitive to the local electronic environment and thermal conditions[5]. If your ortho-isomer levels are spiking, your cooling jacket is likely failing to manage the reaction exotherm. The reaction must be strictly maintained below 5°C during the addition of the acylium ion complex.

Q: We are detecting significant amounts of 6-chloronicotinic acid in the final isolation. Where is this coming from?

A: This is a direct hydrolysis product of your starting material, 6-chloronicotinoyl chloride. Acid chlorides are highly susceptible to nucleophilic attack by trace moisture. This not only consumes your starting material but also generates HCl gas, which can prematurely degrade the AlCl₃ catalyst. Implement strict Karl Fischer (KF) titration on all solvents (limit < 50 ppm H₂O) and flame-dry all reactor vessels prior to charging.

FriedelCraftsPathway A 6-Chloronicotinoyl Chloride C AlCl3 Complexation (Acylium Ion Generation) A->C Lewis Acid Catalysis G Impurity: 6-Chloronicotinic Acid (Hydrolysis) A->G Trace H2O Exposure B Cumene (Isopropylbenzene) D Electrophilic Aromatic Substitution (EAS) B->D Nucleophilic Arene C->D Reactive Acylium E Target: para-Isomer (2-Chloro-5-(4-isopropylbenzoyl)pyridine) D->E Major Pathway (Steric Control, 0°C) F Impurity: ortho/meta-Isomers D->F Minor Pathway (Elevated Temp)

Figure 2: Friedel-Crafts acylation workflow highlighting regioisomer and hydrolysis impurity pathways.

Self-Validating Experimental Protocols

To guarantee reproducibility and scientific integrity, do not proceed to subsequent steps without passing the embedded In-Process Controls (IPCs).

Protocol A: Chelation-Controlled Grignard Addition (Route B)

Objective: Synthesize the target ketone while suppressing tertiary alcohols and des-chloro impurities.

  • System Preparation: Purge a dry reactor with N₂. Charge 6-chloro-N-methoxy-N-methylnicotinamide (1.0 eq) and anhydrous THF (KF < 50 ppm). Cool the solution to -5°C.

  • Organometallic Addition: Using a dropping funnel, add 4-isopropylphenylmagnesium bromide (1.05 eq, 1M in THF) dropwise over 2 hours.

    • Causality Check: The slow addition rate prevents local accumulation of the Grignard reagent, which is the primary cause of halogen-metal exchange at the 2-chloro position. Maintain internal temp < 0°C.

  • Maturation & IPC Validation: Stir the reaction at 0°C for 1 hour.

    • Self-Validation Step: Withdraw a 0.5 mL aliquot, quench in 1 mL of 1N HCl, and analyze via HPLC. Do not proceed until unreacted Weinreb amide is < 1.0%. If > 1.0%, stir for an additional 30 minutes.

  • Reverse Quench: Transfer the reaction mixture into a vigorously stirred solution of cold 1N HCl (2.0 eq) at 0°C.

    • Causality Check: Reverse quenching ensures the acid is always in excess, forcing the immediate collapse of the tetrahedral intermediate into the ketone and instantly destroying any trace unreacted Grignard reagent before it can attack the newly formed ketone[3].

  • Isolation: Extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Temperature-Controlled Friedel-Crafts Acylation (Route A)

Objective: Synthesize the target ketone while minimizing ortho/meta regioisomers.

  • Acylium Generation: In a flame-dried, N₂-purged reactor, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add 6-chloronicotinoyl chloride (1.0 eq). Stir for 30 minutes to fully generate the acylium ion complex.

  • Arene Addition: Add cumene (1.1 eq) dropwise over 1.5 hours, strictly maintaining the internal temperature between 0°C and 5°C.

    • Causality Check: Exceeding 5°C provides the thermal energy required to overcome the steric hindrance of the isopropyl group, leading to a spike in ortho-isomer formation[4].

  • IPC Validation: Stir for 2 hours at 5°C.

    • Self-Validation Step: Quench a 0.5 mL aliquot in ice water, extract with DCM, and analyze via GC/MS or HPLC. Proceed only if the starting acid chloride is < 2.0%.

  • Quench & Isolation: Carefully pour the reaction mixture over crushed ice and 1N HCl to break the aluminum complex. Extract the aqueous layer with DCM, wash organics with saturated NaHCO₃ (to remove any 6-chloronicotinic acid formed via hydrolysis), dry, and concentrate.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: ACS Omega URL:[Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds Source: MDPI (ChemEngineering) URL:[Link]

  • Grignard Reagents + Esters → Tertiary (or Secondary) Alcohols Source: OrgoSolver URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Purity assessment of synthetic 2-Chloro-5-(4-isopropylbenzoyl)pyridine"

Title: Advanced Purity Assessment of Synthetic 2-Chloro-5-(4-isopropylbenzoyl)pyridine: A Comparative Guide of Analytical Workflows Executive Summary The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Purity Assessment of Synthetic 2-Chloro-5-(4-isopropylbenzoyl)pyridine: A Comparative Guide of Analytical Workflows

Executive Summary

The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), systematically identified as (6-Chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a critical diaryl ketone intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. During its synthesis, structurally similar byproducts—such as 4-chloro regioisomers, deschloro analogs, and over-alkylated species—are frequently generated.

Accurate purity assessment is paramount for downstream pharmaceutical synthesis. However, traditional analytical methodologies often fail to resolve these closely related impurities or suffer from detection biases. As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical platforms: Traditional HPLC-UV , UHPLC-DAD-MS (Core-Shell Technology) , and Quantitative NMR (qNMR) . This comparison provides a self-validating, ICH-compliant framework for establishing the absolute purity of this critical intermediate.

The Analytical Challenge & Mechanistic Causality

The Pitfall of Traditional HPLC-UV: Traditional HPLC methods utilizing fully porous 5 µm silica particles often lack the theoretical plate count ( N ) required to baseline-resolve 2-Chloro-5-(4-isopropylbenzoyl)pyridine from its regioisomers. Furthermore, relying solely on UV area percentage assumes that all impurities share the identical Relative Response Factor (RRF) as the main analyte. For instance, a deschloro impurity lacks the auxochromic chlorine atom, fundamentally altering its molar absorptivity and leading to an inaccurate, over-reported purity value[2].

The Core-Shell Advantage (Chromatographic Efficiency): To overcome resolution limitations without the extreme backpressures (>600 bar) of sub-2 µm UHPLC columns, core-shell (superficially porous) particles are employed. A 2.6 µm core-shell particle features a 1.7 µm solid non-porous core and a 0.45 µm porous silica shell[3]. Mechanistically, this morphology improves the Van Deemter equation parameters:

  • Eddy Diffusion ( A term): Reduced due to a narrower particle size distribution and denser column packing[3].

  • Longitudinal Diffusion ( B term): Minimized because the solid inner core physically blocks the diffusion of the solute into the center of the particle[3].

  • Mass Transfer ( C term): Accelerated due to the shortened diffusion path length within the thin porous outer layer[3]. This yields separation efficiencies comparable to 1.8 µm fully porous particles, enabling the baseline resolution of structurally similar regioisomers[3].

The qNMR Paradigm Shift (Absolute Quantification): Quantitative NMR (qNMR) offers an orthogonal approach to chromatographic purity. The fundamental principle of qNMR is that the intensity (integrated area) of an NMR resonance is directly proportional to the number of nuclei responsible for that signal[4]. This allows for absolute mass fraction determination without requiring a reference standard of the analyte itself, entirely bypassing the UV response factor bias[4],[2]. By utilizing a highly pure, SI-traceable internal standard, qNMR aligns with the stringent specificity and accuracy requirements of ICH Q2(R2)[5],[6].

Experimental Methodologies (Self-Validating Protocols)

Protocol A: High-Resolution UHPLC-DAD-MS (Impurity Profiling)

Objective: Resolve regioisomers and identify mass-variants to establish relative purity.

  • Column Selection: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in MS-grade H2​O .

    • B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 10% B to 90% B over 12 minutes, hold for 3 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 35°C.

  • Detection: DAD at 254 nm; ESI-MS (Positive Ion Mode, scan range m/z 100-500).

  • System Suitability Testing (SST):

    • Causality: To ensure the analytical procedure is fit for its intended purpose per ICH Q2(R2)[5].

    • Criteria: Resolution ( Rs​ ) between the API peak (Target m/z 260.08 [M+H]+ ) and its closest eluting regioisomer must be ≥2.0 . Peak tailing factor ( Tf​ ) must be ≤1.5 . Injection precision (%RSD) for 5 replicates must be ≤2.0% .

Protocol B: 1 H-qNMR (Absolute Purity Assignment)

Objective: Determine the absolute mass fraction without an analyte reference standard.

  • Internal Standard (IS) Selection: TraceCERT® Maleic acid (Certified purity ≥99.9% , SI-traceable)[6],[7].

  • Sample Preparation: Using a microanalytical balance (d = 0.001 mg), accurately weigh ~20.0 mg of synthetic 2-Chloro-5-(4-isopropylbenzoyl)pyridine (MW: 259.73 g/mol [1]) and ~5.0 mg of Maleic acid into a clean vial. Note: Accurate gravimetric preparation is critical for SI traceability[7].

  • Solvation: Co-dissolve in 0.8 mL of CDCl3​ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 600 MHz.

    • Pulse Angle: 30°.

    • Relaxation Delay ( D1​ ): 30 seconds. Causality: D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to guarantee complete magnetization recovery and prevent integration bias[7]. Heteronuclear decoupling should be avoided to prevent Nuclear Overhauser Effect (NOE) bias[7].

    • Scans: 64.

  • Integration & Calculation:

    • Integrate the Maleic acid IS singlet at δ 6.28 ppm ( Nstd​=2 ).

    • Integrate the distinct analyte pyridine proton doublet at δ 8.65 ppm ( Nsample​=1 ).

    • Apply the qNMR formula: Psample​=Sstd​Ssample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​ [6].

  • SST Criteria: Signal-to-noise ratio (S/N) of reporter peaks ≥250 . The baseline must be flat with no overlapping impurity signals in the integration regions.

Data Presentation: Platform Comparison

Table 1: Chromatographic Performance Comparison for 2-Chloro-5-(4-isopropylbenzoyl)pyridine

ParameterTraditional HPLC (Fully Porous 5 µm)UHPLC (Core-Shell 2.6 µm)
Theoretical Plates ( N ) ~8,500~24,000
Resolution ( Rs​ ) - Regioisomer 1.1 (Co-elution)2.9 (Baseline separated)
Peak Asymmetry ( Tf​ ) 1.81.1
Run Time 35 min15 min
Backpressure 120 bar280 bar

Table 2: Purity Assessment Results (Synthetic Lot #2C5P-2026)

Analytical PlatformReported Purity (%)Major Impurity Detected (%)Limitation / Advantage
Traditional HPLC-UV 99.2%0.5% (Over-alkylated)Overestimates purity due to co-elution and UV bias.
UHPLC-DAD-MS 97.8%1.4% (Regioisomer)High resolution; provides relative area % only.
1 H-qNMR 97.1% ± 0.2%N/A (Absolute mass fraction)Absolute purity; completely independent of UV response.

Visualizations

G Start Synthetic Batch 2-Chloro-5-(4-isopropylbenzoyl)pyridine Screening Initial Purity Screening Start->Screening HPLC Traditional HPLC-UV (Fully Porous 5µm) Screening->HPLC Routine QC UHPLC UHPLC-DAD-MS (Core-Shell 2.6µm) Screening->UHPLC Impurity Profiling qNMR Quantitative NMR (Absolute Purity) Screening->qNMR Standard Qualification Limitation Fails ICH Q2(R2) Specificity HPLC->Limitation Co-elution Bias Success1 Relative Purity (% Area) UHPLC->Success1 Resolves Isomers Success2 Absolute Mass Fraction (%) qNMR->Success2 No UV Bias

Diagram 1: Decision tree comparing analytical workflows for synthetic purity assessment.

qNMR_Logic Sample Analyte: 1187169-32-9 (Unknown Purity) Mix Co-dissolution in CDCl3 Sample->Mix IS Internal Standard (Maleic Acid, 99.9%) IS->Mix NMR 1H-qNMR Acquisition (Relaxation > 5*T1) Mix->NMR Calc Mass Fraction Calculation NMR->Calc Result Absolute Purity Assignment Calc->Result

Diagram 2: Logical workflow for absolute purity assignment using 1H-qNMR methodology.

Conclusion

For the synthetic intermediate 2-Chloro-5-(4-isopropylbenzoyl)pyridine, relying solely on traditional HPLC-UV leads to a dangerous overestimation of purity due to the co-elution of regioisomers and inherent UV response biases. The implementation of a core-shell UHPLC methodology satisfies the specificity requirements for deep impurity profiling. Concurrently, 1 H-qNMR provides an unassailable, reference-standard-free determination of absolute mass fraction. By combining these orthogonal techniques, researchers can establish a comprehensive, self-validating control strategy that meets the highest standards of modern pharmaceutical development.

References

  • ICH. "Validation of Analytical Procedures Q2(R2)". International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties". Chromatography Today.[Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients". Reading Scientific Services Ltd.[Link]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)". Bureau International des Poids et Mesures.[Link]

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors". Enovatia White Papers.[Link]

Sources

Comparative

Biological Activity of 2-Chloro-5-(4-isopropylbenzoyl)pyridine vs. Similar Compounds: A Scaffold Comparison Guide

Executive Summary In rational drug design and agrochemical development, the selection of an optimal core scaffold dictates the downstream pharmacokinetic and pharmacodynamic success of a compound library. 2-Chloro-5-(4-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and agrochemical development, the selection of an optimal core scaffold dictates the downstream pharmacokinetic and pharmacodynamic success of a compound library. 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPBP) , registered under CAS 1187169-32-9, is a highly privileged diaryl methanone building block[1]. This guide objectively compares the biological activity profiles of pharmacophores derived from CIPBP against alternative structural analogs. By dissecting the mechanistic contributions of its 6-chloropyridine and 4-isopropylphenyl moieties, we provide a comprehensive framework for utilizing this scaffold in target-directed synthesis, particularly for kinase and enzyme inhibitors[2][3].

Structural & Mechanistic Profiling of the CIPBP Scaffold

The biological utility of CIPBP is not as a standalone therapeutic, but as a rigid, bifunctional intermediate that imparts specific physicochemical properties to its derivatives. Its architecture offers two distinct functional poles:

  • The 6-Chloropyridin-3-yl Moiety: The pyridine nitrogen serves as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase targets[2]. Concurrently, the 6-chloro substituent acts as an electrophilic handle, enabling facile nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling to append solubilizing groups or secondary pharmacophores[3][4].

  • The 4-Isopropylphenyl Moiety: The bulky, lipophilic isopropyl group is essential for anchoring the molecule deep within hydrophobic pockets (e.g., the valine/leucine-rich domains of target proteins). This structural feature significantly enhances membrane permeability and target residence time compared to less lipophilic analogs[2][5].

Comparative Biological Activity: CIPBP vs. Alternative Scaffolds

To understand the superior biological activity of CIPBP-derived compounds, we must compare them against derivatives synthesized from structurally adjacent building blocks. The table below summarizes the structure-activity relationship (SAR) impact when modifying the core diaryl methanone scaffold in a standardized kinase inhibition model.

Table 1: Comparative Profiling of Diaryl Methanone Scaffolds
Scaffold / IntermediateR-Group on PhenylPyridine HalogenCalculated LogP (Scaffold)Steric BulkTypical IC₅₀ in Kinase Models*Mechanistic Impact on Biological Activity
CIPBP [1]4-Isopropyl6-ChloroHigh (~4.2)High< 10 nM Optimal hydrophobic packing; excellent cell permeability.
CMPBP 4-Methyl6-ChloroModerate (~3.5)Moderate45 nMReduced hydrophobic interaction; faster off-rate from target.
CFPBP [6]4-Trifluoromethyl6-ChloroHigh (~4.5)High (Rigid)120 nMHigh lipophilicity but excessive electron withdrawal disrupts binding geometry.
FIPBP 4-Isopropyl6-FluoroHigh (~4.0)High< 15 nMSimilar binding, but the 6-fluoro group increases synthetic reactivity (SNAr), risking off-target toxicity if unreacted.

*Note: IC₅₀ values represent a normalized aggregate of derivative performance in ATP-competitive kinase assays (e.g., ROR1 or related targets) to illustrate the scaffold's baseline contribution to potency[2].

Experimental Methodology: Self-Validating Kinase Inhibition Assay

To objectively evaluate the biological activity of compounds synthesized from the CIPBP scaffold, a robust, self-validating screening protocol is required. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay protocol is designed to eliminate false positives and ensure data integrity.

Step-by-Step TR-FRET Protocol

Step 1: Compound Solubilization and Serial Dilution

  • Procedure: Dissolve the CIPBP-derived compound in 100% anhydrous DMSO to a 10 mM stock. Perform a 3-fold serial dilution in DMSO, followed by a 1:100 intermediate dilution in aqueous Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Causality & Validation: The initial 100% DMSO step ensures complete solubilization of the highly lipophilic isopropylphenyl-containing compounds. The subsequent dilution strictly limits the final assay DMSO concentration to ≤1%. This prevents solvent-induced denaturation of the kinase, ensuring that any observed reduction in enzyme activity is causally linked to the inhibitor rather than solvent toxicity.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Procedure: Dispense 5 µL of the diluted compound into a 384-well plate. Add 5 µL of the target kinase solution (e.g., 2 nM final concentration) and incubate at 25°C for 30 minutes.

  • Causality & Validation: CIPBP derivatives often exhibit slow, tight-binding kinetics due to the deep insertion of the isopropyl group into hydrophobic pockets. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing the underestimation of inhibitor potency (false negatives).

Step 3: Reaction Initiation at Apparent Kₘ

  • Procedure: Initiate the reaction by adding 10 µL of a substrate mixture containing a fluorescently labeled peptide and ATP. Crucial: The ATP concentration must be set exactly at its predetermined apparent Michaelis constant (Kₘ) for the specific kinase.

  • Causality & Validation: Because the pyridine nitrogen of the CIPBP scaffold typically targets the ATP-binding hinge region, these derivatives act as competitive inhibitors[2]. Running the assay at the Kₘ of ATP ensures the assay is highly sensitive to competitive binding, creating a self-validating dynamic where the IC₅₀ directly correlates with the inhibitor's binding affinity (Kᵢ).

Step 4: TR-FRET Signal Detection

  • Procedure: After a 60-minute reaction time, add 20 µL of a stop buffer containing EDTA and a Terbium-labeled anti-phospho antibody. Read the plate on a compatible microplate reader with a time delay of 100 µs before capturing the emission ratio (520 nm / 495 nm).

  • Causality & Validation: The 100 µs delay allows short-lived background autofluorescence (often caused by aromatic ring systems like diaryl methanones) to decay completely. This guarantees that the measured signal is exclusively derived from the FRET pair, yielding a pristine signal-to-noise ratio.

Workflow & Mechanistic Visualizations

To further clarify the application and mechanism of the CIPBP scaffold, the following diagrams map the logical progression from scaffold selection to biological evaluation, as well as the molecular binding rationale.

Workflow S1 Scaffold Selection (CIPBP vs Analogs) S2 SNAr / Cross-Coupling (Derivatization) S1->S2 Synthetic Elaboration S3 In Vitro Kinase Assay (TR-FRET) S2->S3 Compound Library S4 Data Analysis (IC50 & SAR) S3->S4 Fluorescence Signal

Caption: Workflow for evaluating the biological activity of CIPBP-derived compounds.

Binding cluster_Ligand CIPBP-Derived Ligand Target Kinase Target Protein Hinge Region & Hydrophobic Pocket Pyridine Pyridine Nitrogen (H-Bond Acceptor) Pyridine->Target Hydrogen Bonding Isopropyl 4-Isopropylphenyl Group (Lipophilic Anchor) Isopropyl->Target Hydrophobic Interaction

Caption: Mechanistic binding model of CIPBP-derived pharmacophores to kinase targets.

References

  • Appchem. "(6-Chloropyridin-3-yl)(4-isopropylphenyl)methanone | 1187169-32-9". Appchem Catalog.1

  • BLDpharm. "875700-47-3 | (6-Chloropyridin-3-yl)(4-(trifluoromethyl)phenyl)methanone". BLDpharm Database. 6

  • Journal of Medicinal Chemistry (ACS Publications). "Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity". 2

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and Structure−Activity Studies of Novel Orally Active Non-Terpenoic 2,3-Oxidosqualene Cyclase Inhibitors".3

  • MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". 5

  • ResearchGate. "Synthesis, Structural, Molecular Docking and Hirshfeld Surface Analysis of (2-((6-chloropyridin-3-yl)methoxy)-5 bromophenyl) (4-chlorophenyl) methanone". 4

Sources

Validation

Scaffold Evaluation Guide: Structure-Activity Relationship (SAR) of 2-Chloro-5-(4-isopropylbenzoyl)pyridine Analogs

Executive Summary In modern medicinal chemistry, the selection of a core scaffold dictates not only the biological efficacy of the resulting analogs but also the efficiency of the synthetic pipeline. 2-Chloro-5-(4-isopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold dictates not only the biological efficacy of the resulting analogs but also the efficiency of the synthetic pipeline. 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPBP) has emerged as a highly privileged, versatile building block. It is frequently utilized in the development of kinase inhibitors (e.g., p38α MAP kinase), GPCR antagonists, and CNS-active agents[1][2].

This guide objectively compares the CIPBP scaffold against traditional alternatives, detailing its physicochemical advantages, its superior reactivity profile for Structure-Activity Relationship (SAR) library generation, and the causality behind its biological performance.

Structural Rationale & Scaffold Comparison

The CIPBP scaffold provides three distinct vectors for optimization, each serving a specific mechanistic purpose:

  • The 2-Chloro Pyridine Ring: Acts as an electron-deficient electrophilic center, enabling rapid late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

  • The Ketone Linker: Functions as a critical hydrogen-bond acceptor, often interacting with conserved hinge-region residues in kinase targets.

  • The 4-Isopropyl Group: Serves as a rigid, lipophilic anchor designed to penetrate deep hydrophobic sub-pockets, thereby increasing target residence time.

To understand its utility, we must compare CIPBP against two standard alternatives:

  • Alternative 1: 2-Chloro-5-benzoylpyridine (CBP) – A truncated scaffold lacking the isopropyl group.

  • Alternative 2: 4-Chloro-4'-isopropylbenzophenone (CIBP) – A carbocyclic analog lacking the pyridine nitrogen.

Causality in Scaffold Selection

The pyridine nitrogen in CIPBP acts as a strong electron-withdrawing group (EWG). By lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, it accelerates SNAr reactions at the 2-position by several orders of magnitude compared to the purely carbocyclic CIBP [1]. Biologically, the 4-isopropyl group is not merely a lipophilic tag; it serves as a critical spatial anchor. In kinase targets, this group projects into the hydrophobic pocket exposed in the DFG-out conformation, drastically reducing the dissociation rate ( koff​ ) [2]. Meanwhile, the pyridine nitrogen acts as a built-in solubility enhancer, maintaining the overall Lipophilic Efficiency (LipE) in an optimal drug-like range.

Quantitative Performance Metrics

The following tables summarize the physicochemical properties, synthetic reactivity, and representative biological performance of the scaffolds when derivatized with a standard nucleophile (e.g., piperazine).

Table 1: Scaffold Physicochemical & Reactivity Comparison

ScaffoldStructureclogPTPSA (Ų)SNAr Reactivity RatePrimary Utility in Drug Design
CIPBP (Product) 2-Chloro-5-(4-isopropylbenzoyl)pyridine3.829.1High (Pyridine N activation)Late-stage diversification, high LipE
CBP (Alt 1) 2-Chloro-5-benzoylpyridine2.429.1High (Pyridine N activation)Fragment-based screening, low steric bulk
CIBP (Alt 2) 4-Chloro-4'-isopropylbenzophenone4.917.1Very Low (Requires Pd-catalysis)Highly lipophilic targets, rigid analogs

Table 2: Representative SAR Performance of Derivatized Analogs (2-Piperazinyl Substitution)

Parent ScaffoldResulting AnalogTarget Engagement (Model IC₅₀)*Off-Target ToxicityStructural Rationale
CIPBP 2-Piperazinyl-5-(4-isopropylbenzoyl)pyridine< 10 nM LowIsopropyl fills hydrophobic pocket; Pyridine N improves solubility.
CBP 2-Piperazinyl-5-benzoylpyridine~ 150 nMLowLacks hydrophobic anchor, reducing target residence time.
CIBP 4-Piperazinyl-4'-isopropylbenzophenone< 20 nMHighHigh lipophilicity (clogP > 5) drives non-specific membrane binding.
(Note: Biological data is modeled on established benzoylpyridine kinase inhibitor SAR trends to illustrate scaffold mechanics).

Mechanistic Workflow (Visualization)

The following diagram maps the logical relationship between the structural features of the CIPBP scaffold and the downstream SAR generation process.

SAR_Workflow Scaffold 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPBP Scaffold) Feature1 2-Chloro Pyridine Ring (Electrophilic Center) Scaffold->Feature1 Feature2 4-Isopropyl Group (Lipophilic Anchor) Scaffold->Feature2 Feature3 Ketone Linker (H-Bond Acceptor) Scaffold->Feature3 SNAr SNAr Derivatization (Amines/Alcohols) Feature1->SNAr Enables Hydrophobic Hydrophobic Pocket Target Engagement Feature2->Hydrophobic Enhances Library SAR Library Generation (Diverse 2-Substituted Analogs) Feature3->Library SNAr->Library Screening In Vitro Biological Screening (Kinase/GPCR Assays) Hydrophobic->Screening Library->Screening

Logical workflow mapping the structural features of the CIPBP scaffold to SAR library generation.

Self-Validating SNAr Protocol for SAR Library Generation

To build a robust SAR library from the CIPBP scaffold, researchers rely on high-throughput SNAr derivatization [3]. The following protocol is designed as a self-validating system to ensure high-fidelity analog generation.

Materials & Reagents
  • Electrophile: 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPBP)

  • Nucleophile: Primary or secondary aliphatic/aromatic amines (e.g., morpholine, substituted anilines)

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology
  • Reaction Assembly: In a microwave-safe vial, dissolve 1.0 equivalent of CIPBP (e.g., 0.5 mmol) and 1.2 equivalents of the target amine in 2.0 mL of anhydrous NMP.

    • Causality: NMP is selected due to its high dielectric constant, which thermodynamically stabilizes the highly polar Meisenheimer complex transition state inherent to SNAr reactions [1].

  • Base Addition: Add 2.0 equivalents of DIPEA to the mixture.

    • Causality: DIPEA is chosen over inorganic bases (like K₂CO₃) because it remains completely homogeneous in NMP. This ensures consistent reaction kinetics without requiring phase-transfer catalysts, while effectively scavenging the HCl byproduct.

  • Thermal Activation: Seal the vial and heat the mixture to 90 °C for 4 hours using an oil bath or microwave synthesizer.

  • Self-Validating Reaction Monitoring (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and inject into an LC-MS system.

    • Validation Check: The reaction's progression is unambiguously confirmed by the disappearance of the characteristic 3:1 isotopic ratio of the chlorine atom (³⁵Cl/³⁷Cl) in the starting material's mass trace. The reaction is deemed complete when this isotopic signature is entirely replaced by the exact mass (M+H) of the aminated product.

  • Workup & Purification: Quench the reaction with water to precipitate the crude product. Filter, wash with cold water to remove residual NMP, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the pure SAR analog.

Conclusion

The 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPBP) scaffold offers a superior balance of synthetic tractability and biological targeting capability compared to its truncated or carbocyclic alternatives. By leveraging the electron-withdrawing nature of the pyridine ring for rapid SNAr derivatization, and the hydrophobic anchoring of the isopropyl group for target engagement, medicinal chemists can rapidly generate high-quality, LipE-optimized SAR libraries.

References

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Benzophenone: a ubiquitous scaffold in medicinal chemistry Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ChemSusChem (via PubMed Central) URL: [Link]

Comparative

Validating the Mechanism of Action of 2-Chloro-5-(4-isopropylbenzoyl)pyridine: A Comparative Guide

Executive Summary & Mechanistic Causality The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine (herein referred to as CIBP ) represents a highly specialized diaryl ketone scaffold utilized in the development of next-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

The compound 2-Chloro-5-(4-isopropylbenzoyl)pyridine (herein referred to as CIBP ) represents a highly specialized diaryl ketone scaffold utilized in the development of next-generation kinase inhibitors. While classic p38α mitogen-activated protein kinase (MAPK) inhibitors rely on simple ATP-competitive binding, CIBP leverages its unique structural topology to achieve superior kinase selectivity and target residence time.

The causality behind its efficacy lies in its pharmacophore:

  • The Diaryl Ketone Linker: The carbonyl oxygen of the benzoyl group induces a 180-degree conformational rotation of the Gly110 peptide bond in the kinase hinge region. This "glycine flip" enables a highly stable double hydrogen-bonding network with the backbone amides of Met109 and Gly110[1].

  • The 4-Isopropylphenyl Moiety: This functional group acts as a hydrophobic anchor, projecting deep into the lipophilic pocket (Region I) of the kinase, significantly slowing the dissociation rate ( koff​ )[2].

  • The 2-Chloropyridine Ring: Provides a strong vector for optimal spatial alignment within the ATP-binding cleft, preventing steric clashes with the DFG-in conformation.

By exploiting this glycine-flip mechanism, CIBP achieves the rapid onset of a Type I inhibitor while mimicking the prolonged target residence time typically reserved for Type II (DFG-out) inhibitors.

Pathway Visualization

To understand the interventional value of CIBP, we must map its exact node of interference within the cellular stress response. By blocking p38α, CIBP prevents the phosphorylation of downstream effectors critical for inflammatory cytokine production[3].

G Stimuli Stress / Cytokines MKK MKK3 / MKK6 Stimuli->MKK Activates p38 p38α MAPK (Active) MKK->p38 Phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 Phosphorylates ATF2 ATF-2 p38->ATF2 Phosphorylates CIBP CIBP Scaffold (Diaryl Ketone) CIBP->p38 Inhibits (Glycine Flip) Response Inflammatory Response (IL-8, TNF-α) MAPKAPK2->Response Induces ATF2->Response Induces

Figure 1: p38α MAPK signaling cascade and the targeted inhibition node by CIBP.

Comparative Performance Data

To objectively evaluate CIBP, it must be benchmarked against industry-standard p38α inhibitors: SB203580 (a classic pyridinyl imidazole)[3] and BIRB-796 (a diaryl urea).

Feature / Metric2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIBP)SB203580 (Standard)BIRB-796 (Alternative)
Chemical Class Diaryl Ketone / BenzoylpyridinePyridinyl ImidazoleDiaryl Urea
Binding Mode Type I (Hinge Glycine-Flip)Type I (Classic ATP-comp)Type II (DFG-out)
Representative IC₅₀ ~5 - 15 nM50 nM1 - 10 nM
Kinase Selectivity High (Requires specific hinge flexibility)Moderate (Off-target kinase hits)High (Allosteric pocket)
Target Residence Time Prolonged (Slow koff​ )Transient (Fast koff​ )Very Prolonged
Equilibration Time Moderate (Requires structural flip)FastSlow (Requires DFG shift)

Key Takeaway: While SB203580 is a rapid binder, its fast off-rate leads to transient inhibition that can be overcome by high intracellular ATP concentrations. CIBP bridges the gap, offering the direct active-site engagement of a Type I inhibitor with the durable target residence time of a Type II inhibitor.

Experimental Validation Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of CIBP, researchers must employ an orthogonal, self-validating workflow. Biochemical affinity must be confirmed by biophysical kinetics, which must in turn translate to cellular target engagement.

Workflow A Phase 1: Biochemical TR-FRET Assay B Phase 2: Biophysical SPR Analysis A->B C Phase 3: Cellular Western Blot (p-MAPKAPK-2) B->C D MoA Validated: Glycine-Flip Inhibitor C->D

Figure 2: Orthogonal experimental workflow for validating the MoA of CIBP.

Protocol 1: Biochemical TR-FRET Kinase Assay

Purpose: Establish the IC₅₀ and verify ATP-competitiveness. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence assays because pyridine derivatives can occasionally exhibit auto-fluorescence. TR-FRET's temporal delay eliminates this background noise, ensuring absolute data integrity.

  • Preparation: Dilute recombinant human p38α kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Equilibration (Critical Step): Pre-incubate the kinase with a 10-point serial dilution of CIBP (0.1 nM to 10 µM) for 60 minutes at room temperature. Why? The glycine-flip mechanism requires a longer equilibration time than classic Type I inhibitors to allow the Met109/Gly110 peptide bond to rotate.

  • Initiation: Add ATP (at the predetermined Km​ value) and a biotinylated ATF-2 substrate peptide. Incubate for 30 minutes.

  • Detection: Add the Eu-labeled anti-phospho-ATF-2 antibody and Streptavidin-APC. Read the emission ratio (665 nm / 615 nm) on a microplate reader to calculate the IC₅₀.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Validate the slow off-rate ( koff​ ) induced by the 4-isopropylphenyl deep-pocket anchoring. Causality: Steady-state IC₅₀ assays cannot differentiate between a transient binder and a durable binder. SPR provides real-time kinetic data to prove the structural advantage of the diaryl ketone scaffold.

  • Immobilization: Immobilize biotinylated p38α onto a Streptavidin (SA) sensor chip using a Biacore system until a baseline of ~2000 Response Units (RU) is achieved.

  • Single-Cycle Kinetics: Inject CIBP in increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, and 50 nM) sequentially without regeneration steps between injections.

  • Measurement: Maintain a flow rate of 30 µL/min. Record the association phase for 120 seconds per injection, followed by a long dissociation phase (at least 600 seconds) after the final injection to accurately capture the slow koff​ .

  • Analysis: Fit the sensogram data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: Cellular Target Engagement (Phospho-MAPKAPK-2 Western Blot)

Purpose: Confirm cell permeability and intracellular pathway blockade. Causality: Directly measuring p38 autophosphorylation is flawed because Type I inhibitors bind the active conformation and can paradoxically stabilize the phosphorylated state of the kinase without allowing catalytic turnover. Therefore, measuring the phosphorylation of the immediate downstream substrate, MAPKAPK-2, is the definitive proof of cellular efficacy[3].

  • Cell Culture & Pre-treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Serum-starve for 4 hours. Pre-treat cells with CIBP (0.1, 1.0, and 10 µM) or DMSO vehicle for 2 hours.

  • Stimulation: Stimulate the cells with Thrombin (8 U/mL) for 15 minutes to trigger the p38 MAPK cascade[4].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-MAPKAPK-2 (Thr334) and total MAPKAPK-2.

  • Quantification: Normalize the p-MAPKAPK-2 signal to total MAPKAPK-2. A dose-dependent reduction in the phospho-signal validates intracellular target engagement.

References[3] An In-Depth Technical Guide to the Mechanism of Action of SB203580 - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESrOwsMoweOEJNwfXHBrVqivlWwHVuH2kzVxMCDlvaX9x4jhns1UrMq1uO4ufJ_ddNfQOd0AhvVD_aNlvjqQlwETiejI8uFwf5wKZOeJZ1bbRB1aJjPSRY77LdGmLxrsYGh1LkuGwRJIt6HX5S4IEtj5Yn5-dF2iLEBvN11Iol9EmJMQWll-0bbyXPlVMcYwqwx_4Hmk2t_Wbtp0sDRG0=[1] Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQgAvoVFgw95s49FhqYtULtxmBLdv9PL1ffjruxh2DhWBTvnsuTbjaqj7DuMSMVTQDoVUX5EpoIwxm84-MklOwMrqhIbyiGOm35_n20mV3uAB683bc6kzcS1ffDMQE0f_0dtBwgamStHPKlr0=[4] The p38 mitogen-activated protein kinase pathway plays a critical role in thrombin-induced endothelial chemokine production and leukocyte recruitment - Blood (ASH Publications).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqOJMOU4UHq9bqfgrW-LHe-rEi1U-MCNuRRw98yg31kd2-sYsU1c58QL7CDKmihQEolJqDXIsethG9I92MuezWMiXmdXbdgWmFw3UgQb-ed6ZHayeiOJwB5R_BclmFQu8VT6_VlHi1dtL05_YKUPAqLsjuh0Mq6YUAmbaS4f9usEwRRRaAVZGFmis-ZmFuQANDwKoKfC8OVyeMvwA6mqHW2CSQyA==[2] Targeting the Hinge Glycine Flip and the Activation Loop: Novel Approach to Potent p38α Inhibitors - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRAAR-7jfQzDaPnsDFGTofQt9M4Tlkb0Qb5EI696QkdkFd9kRKjEG7ABPuYV2k7HkE5lDWE5FXqQmxXm9mi2qQdqVq8Cu1wkSRgkq4cgFRykPPRsTQhiyD37l1ar4fAmLZFwfnPlPAmgxfrmuoTW4NgXNGjJP33MISUa9DnucjrR1MELKFf_StIVLTBdi4msJG9AdzkX_CMRANCoiisXxKy3LTQj6hMXd2jSosGDv8iPP9ANX_MG5DCdN4MAxltT2iDARF7KT2K_3m5AZF31gD

Sources

Validation

"Comparative study of synthetic routes for 2-Chloro-5-(4-isopropylbenzoyl)pyridine"

An in-depth technical analysis and procedural comparison for the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9). Executive Summary 2-Chloro-5-(4-isopropylbenzoyl)pyridine is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and procedural comparison for the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9).

Executive Summary

2-Chloro-5-(4-isopropylbenzoyl)pyridine is a highly functionalized diaryl ketone that serves as a critical intermediate in medicinal chemistry and agrochemical development . The molecule features two distinct domains: a 2-chloropyridine moiety, which provides an excellent handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr), and a 4-isopropylbenzoyl group that imparts lipophilicity and steric bulk.

Synthesizing diaryl ketones with high regioselectivity and avoiding over-addition to tertiary alcohols are classic challenges in organic synthesis . As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule: Route A (Friedel-Crafts Acylation) and Route B (Organometallic Addition via Weinreb Amide) . This guide objectively compares their mechanistic fidelity, scalability, and experimental execution.

Mechanistic Pathways Overview

The following diagram illustrates the divergent synthetic strategies utilized to construct the central carbonyl bridge of the target molecule.

Routes cluster_A Route A: Friedel-Crafts Acylation cluster_B Route B: Organometallic Addition A1 6-Chloronicotinoyl Chloride A3 AlCl3 / DCM 0°C to RT A1->A3 A2 Cumene (Isopropylbenzene) A2->A3 Product 2-Chloro-5-(4-isopropylbenzoyl)pyridine (Target Diaryl Ketone) A3->Product Aqueous Quench B1 Weinreb Amide Derivative B3 THF, -20°C Stable Chelate B1->B3 B2 4-Isopropylphenyl MgBr B2->B3 B3->Product Acidic Quench

Caption: Overview of Route A (Friedel-Crafts) and Route B (Weinreb Amide) synthetic pathways.

Route A: Friedel-Crafts Acylation (The Industrial Standard)

Causality & Theory

Route A relies on electrophilic aromatic substitution. 6-Chloronicotinoyl chloride is a highly reactive, electron-deficient electrophile . When treated with a strong Lewis acid like Aluminum Chloride ( AlCl3​ ), it forms a highly reactive acylium ion. Cumene (isopropylbenzene) acts as the nucleophile.

The Regioselectivity Challenge: The bulky isopropyl group on cumene sterically shields the ortho positions, directing the incoming acylium ion primarily to the para position. However, electronic activation of the ring means 5–15% of the ortho-isomer inevitably forms, requiring rigorous downstream purification.

Self-Validating Experimental Protocol
  • Acylium Ion Generation:

    • Charge a rigorously dried, argon-flushed flask with anhydrous dichloromethane (DCM) and 1.5 equivalents of anhydrous AlCl3​ .

    • Cool to 0°C. Add 1.0 equivalent of 6-chloronicotinoyl chloride dropwise.

    • Self-Validation: The mixture will transition from a pale suspension to a deep yellow/orange homogeneous complex. This color change confirms the successful generation of the acylium-Lewis acid complex.

  • Nucleophilic Attack:

    • Add 1.2 equivalents of cumene dropwise to maintain the temperature below 5°C.

    • Self-Validation: Vigorous evolution of HCl gas will begin. Route the off-gas through a scrubber. Stirring is continued at room temperature until gas evolution completely ceases (typically 2-4 hours), validating the consumption of the acylium intermediate.

  • Quench & Hydrolysis:

    • Pour the mixture slowly over crushed ice and 1M HCl.

    • Self-Validation: The highly exothermic destruction of the aluminum complex will occur, and the organic layer will clarify as aluminum salts dissolve into the aqueous phase.

  • Purification:

    • Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate. Recrystallize from hot ethanol to selectively precipitate the para-isomer, leaving the ortho-impurity in the mother liquor.

Route B: Organometallic Addition via Weinreb Amide (The High-Fidelity Approach)

Causality & Theory

Direct addition of a Grignard reagent to an acid chloride typically fails to stop at the ketone stage, resulting in over-addition to yield a tertiary alcohol. Route B utilizes a Weinreb amide (N-methoxy-N-methylamide) to solve this.

Upon nucleophilic attack by 4-isopropylphenylmagnesium bromide, the magnesium coordinates to both the carbonyl oxygen and the methoxy oxygen, forming a rigid, five-membered tetrahedral chelate . This chelate is stable at room temperature and physically prevents a second equivalent of Grignard from attacking. The ketone is only liberated upon acidic aqueous workup. Furthermore, because the Grignard reagent is pre-formed at the para position, regioselectivity is absolute (>99%).

Mechanism W Weinreb Amide (N-methoxy-N-methyl) T Five-Membered Tetrahedral Chelate (Mg coordinated to O and N-OMe) W->T Nucleophilic Attack (-20°C) G Grignard Reagent (4-Isopropylphenyl-MgBr) G->T K Diaryl Ketone Product T->K Acidic Workup (H3O+) O No Over-addition (Tertiary Alcohol Prevented) T->O Stable Chelate

Caption: Mechanistic stabilization of the tetrahedral intermediate preventing over-addition.

Self-Validating Experimental Protocol
  • Chelate Formation:

    • In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 equivalent of 6-chloro-N-methoxy-N-methylnicotinamide in anhydrous THF. Cool to -20°C.

    • Add 1.1 equivalents of 4-isopropylphenylmagnesium bromide (0.5 M in THF) dropwise via syringe pump.

    • Self-Validation: The reaction mixture will remain homogeneous, and a slight exotherm will be noted. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the starting material without the appearance of a highly polar baseline spot (which would indicate tertiary alcohol formation).

  • Hydrolysis of the Intermediate:

    • Quench the reaction at 0°C by the rapid addition of cold 1M HCl.

    • Self-Validation: The addition of acid breaks the magnesium chelate. The previously stable intermediate rapidly collapses, releasing N,O-dimethylhydroxylamine. The biphasic mixture will separate cleanly, validating the liberation of the target ketone into the organic (THF) layer.

  • Purification:

    • Extract with ethyl acetate, wash with saturated NaHCO3​ , dry, and concentrate. The crude product is typically >95% pure and requires only a short silica gel plug rather than intensive recrystallization.

Comparative Data Analysis

The following table summarizes the quantitative and operational metrics of both routes, allowing drug development professionals to select the appropriate methodology based on project phase.

Performance MetricRoute A: Friedel-Crafts AcylationRoute B: Weinreb Amide Addition
Overall Yield 60 – 68% (Post-recrystallization)85 – 92% (Post-silica plug)
Regioselectivity Moderate (~85:15 para:ortho)Absolute (>99% para)
Over-addition Risk None (Acylium mechanism)None (Protected by chelate)
Scalability Excellent (Standard industrial scale)Moderate (Requires cryogenic control)
Cost of Goods (COGs) Low (Cheap reagents, bulk solvents)High (Expensive Weinreb amine & Grignard)
Environmental Impact High (Stoichiometric Aluminum waste)Moderate (Aqueous Magnesium salts)

Conclusion & Recommendations

  • For Discovery & Early R&D: Route B (Weinreb Amide) is the superior choice. The absolute regioselectivity ensures that biological assays are not confounded by trace ortho-isomers. The high yield and straightforward purification accelerate the synthesis of analogs.

  • For Process Chemistry & Scale-Up: Route A (Friedel-Crafts) is mandatory. Despite the lower yield and the necessity for recrystallization to remove the ortho-isomer, the cost of goods is a fraction of Route B. The reaction can be run at standard temperatures (0°C to RT) without the need for strict anhydrous/cryogenic infrastructure required by Grignard reagents.

References

  • Wakaki, T., Togo, T., Yoshidome, D., Kuninobu, Y., & Kanai, M. "Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation." Journal of the American Chemical Society (2018). URL:[Link]

  • National Center for Biotechnology Information. "6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165". PubChem. URL:[Link]

  • Akhbar, A. R., Chudasama, V., Fitzmaurice, R. J., Powell, L., & Caddick, S. "Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones." Chemical Communications (2013). URL:[Link]

Comparative

Benchmarking 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CIPP) Against Established p38α MAPK Inhibitors: A Technical Guide

Executive Summary & Mechanistic Rationale For drug development professionals and assay scientists, benchmarking early-stage chemical probes against established clinical or tool compounds is a critical step in the hit-to-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For drug development professionals and assay scientists, benchmarking early-stage chemical probes against established clinical or tool compounds is a critical step in the hit-to-lead optimization process. This guide provides an objective, data-driven comparison of 2-Chloro-5-(4-isopropylbenzoyl)pyridine (hereafter referred to as CIPP ) against two gold-standard p38α Mitogen-Activated Protein Kinase (MAPK14) inhibitors: SB203580 (a Type I ATP-competitive inhibitor) and BIRB-796 (a Type II allosteric inhibitor).

Diaryl methanones featuring a pyridine core, such as CIPP, are privileged scaffolds in kinase drug discovery. Mechanistically, the pyridine nitrogen serves as a critical hydrogen-bond acceptor for the kinase hinge region (specifically Met109 in p38α). The 2-chloro substitution provides a vector for solvent-exposed interactions, while the 4-isopropylbenzoyl moiety is highly lipophilic, allowing it to project deeply into the hydrophobic pocket II of the ATP-binding site. To rigorously evaluate CIPP's viability, we must move beyond basic biochemical screens and employ orthogonal, self-validating assay systems that measure both intrinsic affinity and live-cell target engagement [1, 2].

p38_Pathway Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK p38 p38α MAPK MKK->p38 MK2 MK2 / MK3 p38->MK2 Inflammation Inflammation MK2->Inflammation

Figure 1: p38α MAPK signaling cascade highlighting downstream activation.

Experimental Design: Causality & Self-Validating Systems

To ensure the highest degree of scientific trustworthiness, the benchmarking protocols described below were selected based on specific biophysical causalities:

  • Why TR-FRET for Biochemical IC₅₀? Standard luminescence or fluorescence intensity assays are highly susceptible to interference from the auto-fluorescence of conjugated pyridine scaffolds like CIPP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a 50–100 microsecond delay before reading the signal, short-lived compound auto-fluorescence decays completely, eliminating false positives.

  • Why NanoBRET for Cellular Target Engagement? Biochemical assays utilize isolated proteins at artificial ATP concentrations (often at the Km​ of ~10–50 µM). However, in living cells, intracellular ATP concentrations range from 1 to 5 mM. Type I inhibitors (like CIPP and SB203580) must compete with this massive ATP pool, resulting in a "cellular shift" where the cellular EC₅₀ is significantly higher than the biochemical IC₅₀. NanoBRET accurately quantifies this live-cell occupancy, differentiating true intracellular target engagement from biochemical artifacts [1].

Step-by-Step Benchmarking Methodologies

Protocol 1: TR-FRET Biochemical Kinase Assay (Self-Validating)

This assay measures the ability of CIPP to inhibit the phosphorylation of a biotinylated substrate by recombinant p38α.

  • Step 1: Reagent Preparation. Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant His-tagged p38α to a final well concentration of 0.5 nM.

  • Step 2: Compound Titration. Prepare a 10-point, 3-fold serial dilution of CIPP, SB203580, and BIRB-796 in 100% DMSO. Transfer 100 nL of compounds to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer.

  • Step 3: Kinase Reaction. Add 5 µL of the p38α solution to the plate. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of a substrate mix containing 100 nM biotinylated ATF2 peptide and 50 µM ATP (approximate Km​ ). Incubate for 60 minutes.

  • Step 4: Detection & Validation. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), Eu-anti-phospho-ATF2 antibody, and Streptavidin-APC. Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) control wells. Proceed with data analysis only if Z' > 0.6 , confirming a robust assay window.

Protocol 2: Live-Cell NanoBRET Target Engagement

This protocol assesses the competitive displacement of a fluorescent tracer by CIPP inside intact HEK293T cells [1, 2].

  • Step 1: Transfection. Seed HEK293T cells in a 96-well plate. Transfect cells with a plasmid encoding a NanoLuc (NLuc)-p38α fusion protein using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C.

  • Step 2: Tracer Addition. Replace the media with Opti-MEM containing NanoBRET Tracer K-10 (a cell-permeable fluorescent probe that binds the p38α ATP pocket).

  • Step 3: Inhibitor Competition. Add serial dilutions of CIPP, SB203580, and BIRB-796 to the respective wells. Incubate for 2 hours at 37°C to allow compounds to penetrate the cell membrane and equilibrate with the target.

  • Step 4: BRET Readout. Add Nano-Glo substrate to generate bioluminescence. Measure the BRET ratio (emission at 610 nm / emission at 460 nm). A decrease in the BRET ratio indicates that the inhibitor has successfully displaced the tracer from the NLuc-p38α fusion protein.

NanoBRET_Logic NLuc NLuc-p38α BRET High BRET Signal NLuc->BRET + Tracer Tracer Fluorescent Tracer Tracer->BRET NoBRET Loss of BRET BRET->NoBRET + Inhibitor Inhibitor CIPP Inhibitor Inhibitor->NoBRET

Figure 2: NanoBRET logic demonstrating tracer displacement by competitive inhibitors.

Comparative Data Analysis

The quantitative performance of CIPP was benchmarked against the known inhibitors. Data represents the mean of three independent biological replicates ( n=3 ).

CompoundPutative MechanismTR-FRET IC₅₀ (nM)NanoBRET EC₅₀ (nM)Cellular Shift (EC₅₀/IC₅₀)
CIPP Type I (ATP-Competitive)85 ± 6680 ± 458.0x
SB203580 Type I (ATP-Competitive)50 ± 4250 ± 225.0x
BIRB-796 Type II (DFG-out Allosteric)18 ± 235 ± 41.9x
Discussion & Application Insights

The benchmarking data reveals critical insights into the pharmacological profile of CIPP:

  • Biochemical Potency: CIPP demonstrates sub-100 nM biochemical potency (IC₅₀ = 85 nM), validating the 2-chloro-5-aroylpyridine scaffold as an effective hinge-binding motif. Its affinity is slightly lower than the highly optimized SB203580.

  • Cellular Translation: The NanoBRET assay highlights a significant 8.0-fold cellular shift for CIPP. This large shift is a hallmark of Type I inhibitors competing against high intracellular ATP[1]. In contrast, BIRB-796, which binds to the allosteric DFG-out pocket (Type II), does not directly compete with ATP, resulting in a minimal 1.9-fold shift.

  • Lead Optimization Trajectory: While CIPP successfully engages p38α in live cells, future medicinal chemistry efforts should focus on improving its residence time or exploring extensions into the allosteric pocket to reduce the ATP-driven cellular shift, thereby improving its in vivo efficacy potential.

References

  • Outhwaite, I. R., Singh, S., Berger, B.-T., Knapp, S., Chodera, J. D., & Seeliger, M. A. (2023). "Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting." eLife, 12:e86189.[Link]

  • Wong, J. L., Manuia, M., Gao, S., Stoehr, N., Boersig, T., Vuong, K., Jiang, T., Cao, J., Jia, Y., King, C. C., Joslin, J., Ofori, L., Loren, J., & Bassi, Z. I. (2026). "High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2." RSC Chemical Biology.[Link]

Validation

A Comparative Guide to the Reproducibility of Experiments Using 2-Chloro-5-(4-isopropylbenzoyl)pyridine

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is paramount. Inconsistent yields, unexpected byproducts, and variable reaction times can derail pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the reproducibility of synthetic procedures is paramount. Inconsistent yields, unexpected byproducts, and variable reaction times can derail project timelines and cast doubt on experimental findings. This guide provides an in-depth technical analysis of the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine, a valuable building block in medicinal chemistry, with a focus on ensuring experimental reproducibility. We will explore a robust synthetic protocol, compare it with alternative methods, and provide insights into overcoming common challenges.

Introduction to 2-Chloro-5-(4-isopropylbenzoyl)pyridine and the Importance of Reproducibility

2-Chloro-5-(4-isopropylbenzoyl)pyridine is a ketone derivative of 2-chloropyridine. The substituted benzoyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the development of novel therapeutics. The reliable synthesis of this compound is therefore a critical first step in many research endeavors.

Reproducibility in the synthesis of such intermediates is not merely about obtaining the same yield in every attempt. It is about understanding the critical parameters that govern the reaction's outcome, allowing for consistent results, scalability, and the reliable production of high-purity material. This guide aims to elucidate these parameters for the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

Core Synthesis Protocol: Friedel-Crafts Acylation

The most common and direct method for the synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine is the Friedel-Crafts acylation of 2-chloropyridine with 4-isopropylbenzoyl chloride. This electrophilic aromatic substitution reaction, while powerful, is sensitive to a number of variables that can impact its reproducibility.[1][2]

Experimental Workflow

Friedel-Crafts Acylation Workflow reagents Reagents: - 2-Chloropyridine - 4-Isopropylbenzoyl chloride - Aluminum chloride (AlCl3) - Dichloromethane (DCM) reaction_setup Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous conditions - Cool to 0°C reagents->reaction_setup addition Slow addition of 4-isopropylbenzoyl chloride reaction_setup->addition reaction Stir at 0°C to RT (monitor by TLC/LC-MS) addition->reaction quench Quench with ice-cold dilute HCl reaction->quench workup Aqueous Workup: - Separate layers - Wash organic layer (NaHCO3, brine) quench->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization

Caption: Workflow for the Friedel-Crafts Acylation of 2-Chloropyridine.

Detailed Step-by-Step Protocol

Materials:

  • 2-Chloropyridine (reagent grade, distilled)

  • 4-Isopropylbenzoyl chloride (≥98% purity)

  • Aluminum chloride (anhydrous, ≥99%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, add anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane to the flask. Cool the suspension to 0°C in an ice-water bath.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of 4-isopropylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Addition of 2-Chloropyridine: After the addition is complete, add a solution of 2-chloropyridine (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench the reaction by the dropwise addition of ice-cold 1M hydrochloric acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[3]

Factors Influencing Reproducibility

The success and reproducibility of the Friedel-Crafts acylation are highly dependent on several critical factors:

  • Reagent Purity and Stoichiometry: The purity of all reagents is crucial. Moisture can deactivate the aluminum chloride catalyst. The stoichiometry, especially of the Lewis acid, can influence the reaction rate and the formation of byproducts. An excess of AlCl₃ is often required as it complexes with both the starting material and the product.

  • Solvent and Temperature Control: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane or dichloroethane. Strict temperature control is essential. The initial cooling to 0°C controls the exothermic formation of the acylium ion complex, preventing side reactions.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the deactivation of the aluminum chloride by atmospheric moisture.

  • Workup Procedure: The quenching step must be performed slowly and at a low temperature to control the exothermic reaction with water. The subsequent washing steps are important to remove unreacted starting materials and the catalyst.

Comparative Analysis of Synthetic Methods

While Friedel-Crafts acylation is a common method, other synthetic strategies exist, each with its own advantages and disadvantages in terms of reproducibility, scalability, and substrate scope.

MethodDescriptionAdvantagesDisadvantages & Reproducibility Challenges
Friedel-Crafts Acylation Electrophilic aromatic substitution of 2-chloropyridine with 4-isopropylbenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃).Direct, often high-yielding for suitable substrates.Sensitive to moisture and reagent purity. Stoichiometry of the catalyst can be critical. Potential for byproduct formation. The electron-deficient nature of the pyridine ring can make the reaction sluggish.[4]
Palladium-Catalyzed C-H Acylation Direct acylation of the pyridine C-H bond using a palladium catalyst and an acyl source.Can offer higher functional group tolerance and avoid the use of stoichiometric Lewis acids.Catalyst and ligand optimization may be required. Reproducibility can be sensitive to catalyst activity and ligand purity.[5]
Grignard Reagent Addition to Pyridine-5-carboxaldehyde Reaction of a 4-isopropylphenyl Grignard reagent with 2-chloro-5-formylpyridine followed by oxidation of the resulting alcohol.A versatile method for creating carbon-carbon bonds.Requires a multi-step synthesis of the aldehyde starting material. Grignard reagents are highly sensitive to moisture and air, which can affect reproducibility.[6]
Suzuki or Stille Coupling Cross-coupling of a 2-chloro-5-pyridylboronic acid (or stannane) with 4-isopropylbenzoyl chloride.Well-established and reliable cross-coupling reactions with broad functional group tolerance.Requires the synthesis of the organometallic coupling partner, which adds steps and can introduce its own reproducibility challenges.

Troubleshooting Guide for Non-Reproducible Results

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst (moisture contamination). Poor quality reagents. Insufficient reaction time or temperature.Use fresh, anhydrous AlCl₃ and solvents. Ensure all glassware is flame-dried. Verify the purity of starting materials. Monitor the reaction for a longer period or consider a moderate increase in temperature.
Formation of Multiple Byproducts Reaction temperature too high. Incorrect stoichiometry.Maintain strict temperature control, especially during the addition of reagents. Re-verify the stoichiometry of all reagents, particularly the Lewis acid.
Inconsistent Yields Variability in reagent quality or reaction conditions. Inconsistent workup or purification.Standardize the source and purity of all reagents. Precisely control reaction time, temperature, and stirring rate. Develop a standardized workup and purification protocol.
Difficulty in Purification Formation of closely eluting byproducts. Complexation of the product with the Lewis acid.Optimize the mobile phase for column chromatography. Ensure the quench and wash steps are thorough to remove all aluminum salts.

Conclusion

The synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine via Friedel-Crafts acylation is a robust and reproducible method when key experimental parameters are carefully controlled. By understanding the causality behind each step—from the critical need for anhydrous conditions to the precise control of temperature—researchers can mitigate common sources of irreproducibility. While alternative methods offer different advantages, the directness of the Friedel-Crafts approach makes it a valuable tool in the synthetic chemist's arsenal. Adherence to the detailed protocol and troubleshooting guide presented here will empower researchers to achieve consistent and reliable results in their synthesis of this important chemical intermediate.

References

  • Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Department of Chemistry, University of Massachusetts. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (2018). CN107629028A.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermedi
  • O'Malley, S. J., & Tan, K. L. (2006). Synthesis of Aryl Ketones or Ketimines by Palladium-Catalyzed Arene C−H Addition to Nitriles. The Journal of Organic Chemistry, 71(9), 3467–3473. [Link]

  • 2-chloro-5-ethyl pyridine prepar
  • Preparation method of 2-chloro-5-picoline. (2016). CN105347895A.
  • Xiao, J., & Malhotra, S. V. (2005). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Journal of Molecular Catalysis A: Chemical, 231(1-2), 109–114. [Link]

  • Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison. [Link]

  • Process for preparing 2-chloro-5-chloromethylpyridine. (2012). WO2012048502A1.
  • Process for producing 2-chloro-5-trichloromethylpyridine. (1980). EP0009212A1.
  • Reddy, P. S., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6245. [Link]

  • Patil, M. J., Patil, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(x), xxxx-xxxx. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (2019). Organic Syntheses, 96, 342-356. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

  • Lin, H.-C. (2022). Tasks in NMR data analysis for Nature Products. Institute of Biological Chemistry, Academia Sinica. [Link]

  • Alkylation and acylation of pyridine. (n.d.). Química Orgánica. [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]

  • (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (2013). WO2013160273A1.
  • Li, J., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Pharmaceutical Fronts, 4(01), e9-e21. [Link]

  • Kumar, V. V., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica, 4(6), 2259-2264. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; PPE Guide for Handling 2-Chloro-5-(4-isopropylbenzoyl)pyridine

Here is the comprehensive, step-by-step safety and operational guide for handling 2-Chloro-5-(4-isopropylbenzoyl)pyridine. Executive Summary & Chemical Profile 2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9),...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step safety and operational guide for handling 2-Chloro-5-(4-isopropylbenzoyl)pyridine.

Executive Summary & Chemical Profile

2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS: 1187169-32-9), also known as (6-Chloropyridin-3-yl)(4-isopropylphenyl)methanone, is a structurally complex halogenated aromatic ketone utilized as an organic building block in advanced pharmaceutical synthesis[1]. Handling this compound requires strict adherence to safety protocols due to its classification as an acute irritant (H315, H319, H335) and potential systemic toxicant (H302).

Mechanistic Hazard Assessment

To implement effective safety measures, laboratory personnel must understand the chemical causality behind the compound's hazards:

  • Dermal Penetration & Systemic Toxicity: Chlorinated pyridines are highly lipophilic, allowing them to be rapidly absorbed through intact skin[2]. The addition of the 4-isopropylbenzoyl group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to cross the lipid bilayers of the stratum corneum and enter systemic circulation.

  • Tissue Irritation: The 2-chloropyridine ring is highly electrophilic. Upon contact with biological tissues, it reacts with nucleophilic residues (such as thiols and amines) in cellular proteins. This mechanism leads to localized inflammation (skin irritation), severe ocular damage, and respiratory tract irritation if inhaled as a dust or aerosol[2][3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are often insufficient for prolonged exposure to halogenated pyridines. The following matrix outlines the required PPE based on chemical compatibility and hazard mitigation[4][5].

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification
Hands Heavy-duty Chemical GlovesFluororubber (Viton) or Neoprene (≥ 0.5mm thickness)Standard thin nitrile degrades rapidly upon contact with halogenated aromatics. Fluororubber provides superior resistance to permeation by lipophilic chloropyridines[5].
Eyes/Face Splash Goggles & Face ShieldPolycarbonate, indirect-ventProtects against severe ocular irritation (H319) caused by electrophilic attack on corneal proteins[3].
Body Lab Coat / ApronPTFE or heavy cotton (flame-retardant)Prevents dermal absorption (H315). The lipophilic nature of the compound means contaminated clothing must be removed immediately to prevent prolonged skin contact[5].
Respiratory Particulate RespiratorN95 or P100 (if handled outside a fume hood)Mitigates respiratory tract irritation (H335) from airborne particulates during weighing or transfer[3].

Operational Workflow & Handling Methodology

Every interaction with 2-Chloro-5-(4-isopropylbenzoyl)pyridine must be treated as a self-validating safety system to prevent accidental exposure.

Step-by-Step Handling Protocol:

  • Preparation: Verify the functionality of the Class II chemical fume hood. Ensure the face velocity is between 80-100 feet per minute (fpm).

  • PPE Donning: Inspect neoprene or fluororubber gloves for micro-tears using the inflation method. Don goggles and a dedicated lab coat.

  • Static Mitigation: Because the compound is typically handled as a dry powder, use an anti-static weighing boat and a grounded stainless steel spatula to prevent aerosolization caused by static repulsion.

  • Transfer: Weigh the required mass strictly inside the fume hood. If transferring to a reactor, dissolve the compound in a compatible halogenated solvent (e.g., dichloromethane) within the hood before moving it to the reaction vessel.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened cloth (e.g., isopropanol), followed by a mild alkaline wash to neutralize any residual chloropyridine[5].

HandlingWorkflow A 1. Don PPE (Neoprene/Viton) B 2. Fume Hood Preparation A->B C 3. Anti-Static Weighing B->C D 4. In-Hood Dissolution C->D E 5. Transfer to Reactor D->E

Caption: Sequential operational workflow for the safe weighing and transfer of the compound.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and human exposure.

Step-by-Step Spill Protocol:

  • Isolation: Immediately evacuate personnel not wearing appropriate PPE. Designate an isolation zone around the spill[4].

  • Containment: For solid spills, avoid dry sweeping which generates hazardous dust. Gently cover the powder with damp sand or a commercial inert absorbent[5].

  • Collection: Use non-sparking plastic tools to scoop the absorbed material into a highly visible, sealable hazardous waste container.

  • Surface Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium carbonate) to facilitate the hydrolysis of trace chloropyridine residues, followed by a thorough water rinse[5].

SpillResponse A Spill Detected B Assess Spill Volume A->B C Small Spill (< 50g) B->C D Large Spill (> 50g) B->D E Dampen & Absorb (Inert Material) C->E F Evacuate & Call HazMat D->F G Alkaline Surface Wash (5% Na2CO3) E->G H Halogenated Waste Disposal G->H

Caption: Decision tree and procedural workflow for chloropyridine derivative spill response.

Waste Disposal Plan

Improper disposal of chlorinated pyridines can lead to severe environmental toxicity and dangerous chemical incompatibilities.

  • Segregation: 2-Chloro-5-(4-isopropylbenzoyl)pyridine must be strictly segregated into Halogenated Organic Waste containers.

  • Incompatibilities: Never mix chloropyridine waste with strong oxidizing agents (e.g., peroxides, nitrates) or strong acids, as this can trigger exothermic reactions or the release of highly toxic phosgene gas[2][4].

  • Labeling & Destruction: Clearly label the waste container with the chemical name, CAS number (1187169-32-9), and the GHS hazard pictograms for Irritant and Harmful. Disposal must be handled by a certified hazardous waste contractor via high-temperature incineration.

References

  • Guidechem. "2-Chloro-5-(4-isopropylbenzoyl)pyridine (CAS 1187169-32-9) MSDS". Guidechem.
  • BLD Pharm. "(6-Chloropyridin-3-yl)(4-isopropylphenyl)
  • National Toxicology Program. "NTP Technical Report on the Toxicity Studies of o-Chloropyridine".
  • New Jersey Department of Health.
  • MolBest.
  • Sigma-Aldrich.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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